Product packaging for 1H-Benzimidazole-4-methanol,2-methyl-(9CI)(Cat. No.:CAS No. 115577-32-7)

1H-Benzimidazole-4-methanol,2-methyl-(9CI)

Cat. No.: B053659
CAS No.: 115577-32-7
M. Wt: 162.19 g/mol
InChI Key: KVKMBXFQSACNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzimidazole-4-methanol,2-methyl-(9CI) is a benzimidazole derivative offered for research and development purposes. Benzimidazole-based compounds are a significant class of heterocycles in medicinal chemistry and materials science due to their versatile biological activities and ability to mimic purine bases. Research Applications & Value: This compound serves as a valuable synthetic intermediate or building block for researchers. The presence of both a methyl substituent and a hydroxymethyl group on the benzimidazole core allows for further chemical modifications. Potential research directions include the development of novel pharmaceutical candidates, ligands for catalysis, or functional organic materials. Note to Researchers: The specific mechanism of action, biological activity, and full physicochemical profile of this compound are highly dependent on the final molecular structure and research context. Researchers are encouraged to consult the specific analytical data for this product. Disclaimer: This product is strictly for laboratory research or further chemical synthesis. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B053659 1H-Benzimidazole-4-methanol,2-methyl-(9CI) CAS No. 115577-32-7

Properties

IUPAC Name

(2-methyl-1H-benzimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMBXFQSACNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601788
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115577-32-7
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive literature and database search, no specific experimental data was found for the chemical properties, experimental protocols, or biological activities of 1H-Benzimidazole-4-methanol, 2-methyl- . The information presented herein pertains to the closely related and structurally similar compound, 2-methyl-1H-benzimidazole , and is provided as a reference for researchers, scientists, and drug development professionals. All data and methodologies should be considered in the context of this related compound.

Physicochemical Properties of 2-Methyl-1H-benzimidazole

The following table summarizes the known quantitative data for 2-methyl-1H-benzimidazole.

PropertyValueUnitSource
Molecular Formula C₈H₈N₂-[1]
Molecular Weight 132.16 g/mol [1]
Melting Point (Tfus) 175-177°C[2]
logP (Octanol/Water Partition Coefficient) 1.389-Cheméo
Water Solubility (log10WS) -1.96mol/LCheméo
Enthalpy of Fusion (ΔfusH) 20.49kJ/molCheméo
McGowan's Characteristic Volume (McVol) 104.620ml/molCheméo

Spectroscopic Data for 2-Methyl-1H-benzimidazole

Spectroscopic data is crucial for the structural elucidation and characterization of benzimidazole derivatives.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

  • IR (KBr, cm⁻¹): 3400 (N-H), 2960 (C-H), 1650 (N-H), 1600 (C=C of aromatic ring), 1280 (C-N of imidazole ring), 1100 (C-N), 800 (aromatic ring)[2]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of 2-methyl-1H-benzimidazole. These protocols can serve as a foundational methodology for the synthesis of other benzimidazole derivatives.

Synthesis of 2-Methyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[2]

Materials:

  • o-Phenylenediamine

  • Glacial acetic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.

  • Add glacial acetic acid to the solution.

  • Reflux the mixture at 90°C - 100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Neutralize any residual acid by adding sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography.[2]

G General Synthesis Workflow for 2-Methyl-1H-benzimidazole cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A o-Phenylenediamine C Condensation in DMF (Reflux at 90-100°C) A->C B Glacial Acetic Acid B->C D Dilution with Water C->D Reaction Completion E Neutralization with NaHCO3 D->E F Extraction with Ethyl Acetate E->F G Washing with Brine F->G H Drying with Na2SO4 G->H I Solvent Evaporation H->I J Column Chromatography I->J Crude Product K 2-Methyl-1H-benzimidazole J->K Purified Product

Caption: General workflow for the synthesis of 2-Methyl-1H-benzimidazole.

Biological Activity

While no specific biological activity has been reported for 1H-benzimidazole-4-methanol, 2-methyl-, the parent compound, 2-methyl-1H-benzimidazole, has been evaluated for several biological activities.

Antioxidant Activity

2-Methyl-1H-benzimidazole has demonstrated moderate antioxidant activity.[2]

Cytotoxic Activity

The compound has also shown prominent cytotoxic activities.[2]

Antimicrobial Activity

Weak antimicrobial activity has been reported for 2-methyl-1H-benzimidazole.[2]

Signaling Pathways

Due to the lack of specific biological data for 1H-benzimidazole-4-methanol, 2-methyl-, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound is required to elucidate its mechanism of action and potential involvement in cellular signaling.

Conclusion

This technical guide provides a summary of the available chemical and biological information for 2-methyl-1H-benzimidazole as a surrogate for the requested compound, 1H-benzimidazole-4-methanol, 2-methyl-, for which no data is currently available. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other related benzimidazole derivatives. Further research is necessary to determine the specific properties and potential applications of 1H-benzimidazole-4-methanol, 2-methyl-.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary for 2-Methyl-1H-benzimidazole

The following tables summarize the key spectroscopic data for 2-methyl-1H-benzimidazole, a core structure for the target compound. This data is essential for understanding the fundamental spectroscopic properties of this class of molecules.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-1H-benzimidazole

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
7.55dd2H (aromatic)CDCl₃
7.22m2H (aromatic)CDCl₃
2.64s3H (CH₃)CDCl₃
12.28s1H (NH)DMSO-d₆
8.01s1H (C2H)DMSO-d₆
7.44d1H (C7H)DMSO-d₆
7.34s1H (C4H)DMSO-d₆
6.98d1H (C6H)DMSO-d₆
2.39s3H (CH₃)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-1H-benzimidazole

Chemical Shift (δ) ppmAssignmentSolvent
151.7C2CDCl₃
138.3C7aCDCl₃
136.7C3aCDCl₃
124.4C5CDCl₃
114.5C4/C7CDCl₃
14.9CH₃CDCl₃
141.49C-ArDMSO-d₆
130.75C-ArDMSO-d₆
123.08C-ArDMSO-d₆
114.83C-ArDMSO-d₆
21.17CH₃DMSO-d₆

Table 3: Mass Spectrometry Data for 2-Methyl-1H-benzimidazole

m/zInterpretation
132[M]⁺
131[M-H]⁺
104
91
78
77
63

Table 4: Infrared (IR) Spectroscopy Data for 2-Methyl-1H-benzimidazole

Wavenumber (cm⁻¹)Assignment
3112-3192N-H stretch
~3000C-H aromatic stretch
1623C=N stretch
1442C=C aromatic stretch
1273C-N stretch

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 2-Methyl-1H-benzimidazole

Wavelength (λmax)Solvent
243 nm, 273 nm, 279 nmEthanol
272-287 nmVarious Solvents

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzimidazole derivatives and can be adapted for the specific analysis of 2-methyl-1H-benzimidazole-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A Bruker DPX-400 FT NMR spectrometer or a similar instrument operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used[1].

Sample Preparation:

  • Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra at room temperature. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90°, and a longer relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.

Instrumentation: An Agilent 7890A GC system equipped with an Agilent 5975C inert XL Mass Selective Detector (EI) or a TOF mass spectrometer for high-resolution mass spectrometry (HRMS) can be utilized.

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct infusion ESI-MS, prepare a dilute solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

Data Acquisition:

  • Electron Ionization (EI): Typically performed at 70 eV. The sample is introduced via a direct insertion probe or a GC inlet.

  • Electrospray Ionization (ESI): The sample solution is infused into the ion source at a flow rate of 5-20 µL/min. Spectra are acquired in positive ion mode.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Perkin-Elmer 337 Spectrophotometer or a similar FT-IR spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a thin transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Acquire multiple scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Data Acquisition:

  • Scan the spectrum over a wavelength range of approximately 200-800 nm.

  • Record the wavelengths of maximum absorbance (λmax).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel benzimidazole derivative like 2-methyl-1H-benzimidazole-4-methanol.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials (e.g., o-phenylenediamine derivative, dicarboxylic acid) reaction Chemical Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification purified_compound Purified Compound purification->purified_compound nmr NMR (¹H, ¹³C) purified_compound->nmr ms Mass Spectrometry (EI, ESI) purified_compound->ms ir IR Spectroscopy purified_compound->ir uv_vis UV-Vis Spectroscopy purified_compound->uv_vis data_analysis Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a solid foundation for the spectroscopic analysis of 2-methyl-1H-benzimidazole-4-methanol and related derivatives. By following the detailed protocols and utilizing the reference data, researchers can effectively characterize novel compounds in their drug discovery and development endeavors.

References

Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-methylbenzimidazole derivatives. The unique structural scaffold of benzimidazole, and specifically the 2-methyl substituted derivatives, has been a focal point in medicinal chemistry due to its versatile pharmacological profile. These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties, making them promising candidates for further drug development.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes synthetic pathways and mechanisms of action.

Synthesis of 2-Methylbenzimidazole Derivatives

The synthesis of 2-methylbenzimidazole derivatives typically involves the condensation of o-phenylenediamine with acetic acid or its derivatives.[5][6] A common and efficient method is the Phillips-Ladenburg reaction, which involves heating o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid.[4][7][8] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[7]

Synthesis_Workflow OPD o-Phenylenediamine Reaction Condensation Reaction OPD->Reaction AA Acetic Acid / Derivative AA->Reaction Catalyst Acid Catalyst (e.g., HCl, p-TSA) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Intermediate Schiff Base Intermediate (transient) Reaction->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 2-Methylbenzimidazole Derivative Cyclization->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Anticancer_Mechanism Derivative 2-Methylbenzimidazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Disruption leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Spindle->G2M_Arrest Failure leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Antimicrobial_Mechanism Derivative 2-Methylbenzimidazole Derivative DNA_Gyrase DNA Gyrase Inhibition Derivative->DNA_Gyrase Ergosterol Ergosterol Biosynthesis Inhibition (Fungi) Derivative->Ergosterol DNA_Binding Direct DNA Binding Derivative->DNA_Binding Replication DNA Replication DNA_Gyrase->Replication Inhibits Membrane Cell Membrane Integrity Ergosterol->Membrane Disrupts DNA_Binding->Replication Inhibits Transcription Transcription DNA_Binding->Transcription Inhibits Cell_Death Microbial Cell Death Replication->Cell_Death Membrane->Cell_Death Transcription->Cell_Death

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1H-Benzimidazole-4-methanol, 2-methyl- (Letrozole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-4-methanol, 2-methyl-, with the CAS number 112809-51-5, is a potent and selective non-steroidal aromatase inhibitor, widely known by its non-proprietary name, Letrozole.[1] It is a third-generation aromatase inhibitor that has been a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Letrozole's therapeutic effect is primarily attributed to its specific and reversible inhibition of aromatase, a key enzyme in estrogen biosynthesis.[1] This guide provides a comprehensive overview of the therapeutic targets of Letrozole, its mechanism of action, quantitative data on its activity, and relevant experimental methodologies.

Primary Therapeutic Target: Aromatase (CYP19A1)

The principal therapeutic target of Letrozole is aromatase, a cytochrome P-450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1][2] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues such as adipose tissue.[1][3] By inhibiting aromatase, Letrozole effectively suppresses estrogen production, thereby depriving hormone-dependent breast cancer cells of the estrogen they need to grow.[1][2]

Letrozole acts as a competitive inhibitor, binding to the heme of the cytochrome P450 subunit of the aromatase enzyme.[1] This action is reversible and highly selective, with no significant impact on the synthesis of adrenal mineralocorticoids or glucocorticoids.[1][4]

Quantitative Data on Aromatase Inhibition

The potency of Letrozole as an aromatase inhibitor has been quantified in various studies. The following table summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Cell Line/SystemIC50 ValueReference
Aromatase (general)11.5 nM[1]
Dexamethasone-treated fibroblasts140 pM[4]
MCF-7Ca cells350 pM[4]
JEG-3 cells450 pM[4]

Signaling Pathway of Letrozole's Action

The mechanism of action of Letrozole involves the disruption of the estrogen biosynthesis pathway, which in turn affects estrogen signaling in hormone receptor-positive cancer cells. The following diagram illustrates this pathway.

Letrozole_Mechanism_of_Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binding Letrozole Letrozole (1H-Benzimidazole-4-methanol, 2-methyl-) Letrozole->Aromatase Inhibition TumorGrowth Tumor Cell Growth & Proliferation EstrogenReceptor->TumorGrowth Activation

Figure 1: Mechanism of action of Letrozole in inhibiting estrogen-dependent tumor growth.

Potential Secondary and Off-Target Effects

While aromatase is the primary target, research has suggested other potential biological effects of Letrozole:

  • Interaction with IGF-1R Inhibitors: Studies have shown that Letrozole can act synergistically with IGF-1R (Insulin-like Growth Factor 1 Receptor) inhibitors to induce apoptosis and cause tumor regression.[4] This suggests a potential interplay between estrogen signaling and the IGF-1R pathway.

  • Bone Metabolism: One study indicated that Letrozole can reduce the multinucleation of immature osteoclasts and subsequent bone resorption in vitro, without affecting the viability, proliferation, or migration of bone marrow-derived macrophages.[1] However, long-term use in patients is associated with a risk of osteoporosis due to hypoestrogenism.[1]

Experimental Protocols

Detailed experimental protocols for assessing the activity of aromatase inhibitors like Letrozole are crucial for research and development. Below is a generalized protocol for an in-vitro aromatase inhibition assay.

In-Vitro Aromatase Inhibition Assay (Generalized Protocol)

1. Objective: To determine the in-vitro potency of a test compound (e.g., Letrozole) to inhibit the aromatase enzyme.

2. Materials:

  • Human placental microsomes (as a source of aromatase)
  • [1β-³H]-Androst-4-ene-3,17-dione (as a substrate)
  • NADPH (as a cofactor)
  • Test compound (Letrozole) and control inhibitors
  • Phosphate buffer
  • Scintillation cocktail and vials
  • Microplate reader

3. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
  • Add varying concentrations of the test compound (Letrozole) to the reaction mixture.
  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.
  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
  • Terminate the reaction by adding a stop solution (e.g., chloroform).
  • Extract the released ³H₂O, which is a product of the aromatase reaction.
  • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
  • Calculate the percentage of aromatase inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

Aromatase_Inhibition_Assay_Workflow Start Start PrepareMixture Prepare Reaction Mixture (Microsomes, NADPH, Buffer) Start->PrepareMixture AddCompound Add Test Compound (e.g., Letrozole) PrepareMixture->AddCompound AddSubstrate Add Radiolabeled Substrate AddCompound->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction ExtractProduct Extract ³H₂O Product StopReaction->ExtractProduct MeasureRadioactivity Measure Radioactivity ExtractProduct->MeasureRadioactivity CalculateIC50 Calculate IC50 Value MeasureRadioactivity->CalculateIC50 End End CalculateIC50->End

Figure 2: Generalized workflow for an in-vitro aromatase inhibition assay.

Broader Context of Benzimidazole Derivatives

It is noteworthy that the benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[5][6][7] While Letrozole's primary and well-established role is as an aromatase inhibitor, the broader pharmacological potential of the benzimidazole core suggests that further research into its other potential biological interactions could be a fruitful area of investigation.

1H-Benzimidazole-4-methanol, 2-methyl- (Letrozole) is a highly potent and selective aromatase inhibitor, with aromatase being its definitive therapeutic target for the treatment of hormone receptor-positive breast cancer. Its mechanism of action is well-characterized, and its inhibitory potency has been quantitatively established. While its clinical application is focused on oncology, preliminary findings on its effects on bone metabolism and synergistic activity with other targeted therapies suggest avenues for further research. The established experimental protocols for assessing aromatase inhibition provide a solid foundation for the continued investigation of this compound and the development of new therapeutic strategies.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility and stability of the heterocyclic compound 1H-Benzimidazole-4-methanol, 2-methyl- (CAS No. 106429-52-1). A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data for this specific molecule. This document transparently reports this lack of specific data and, to provide a valuable resource for researchers, presents key physicochemical data for the closely related and well-characterized isomer, 2-methyl-1H-benzimidazole (CAS No. 615-15-6). Furthermore, this guide furnishes detailed, generalized experimental protocols for determining aqueous and organic solubility, as well as for assessing chemical stability through forced degradation studies, which are broadly applicable to novel benzimidazole derivatives. These methodologies are presented to empower researchers in the physicochemical characterization of new chemical entities within this important structural class.

Introduction to 1H-Benzimidazole-4-methanol, 2-methyl-

1H-Benzimidazole-4-methanol, 2-methyl- is a substituted benzimidazole, a heterocyclic aromatic organic compound with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The specific substitution pattern of a 2-methyl group and a 4-hydroxymethyl group is anticipated to influence its physicochemical properties, including solubility and stability, which are critical determinants of its potential as a drug candidate.

Disclaimer: As of the date of this guide, specific experimental data on the solubility and stability of 1H-Benzimidazole-4-methanol, 2-methyl- (CAS 106429-52-1) is not available in the public domain. The following sections provide data for a related isomer and generalized protocols to guide experimental work.

Physicochemical Properties of the Related Isomer: 2-methyl-1H-benzimidazole

To provide context for the benzimidazole class of compounds, this section summarizes the available physicochemical data for the structural isomer, 2-methyl-1H-benzimidazole (CAS 615-15-6).

Table 1: Physicochemical Properties of 2-methyl-1H-benzimidazole (CAS 615-15-6)

PropertyValueUnitSource
Molecular FormulaC₈H₈N₂---INVALID-LINK--[1]
Molecular Weight132.16 g/mol --INVALID-LINK--[1]
Melting Point175-177°C--INVALID-LINK--[2]
logP (Octanol/Water)1.389---INVALID-LINK--[3]
Water Solubility (log₁₀WS)-1.96mol/L--INVALID-LINK--[3]

Table 2: Solubility of 2-methyl-1H-benzimidazole in Various Organic Solvents

SolventTemperature (°C)Solubility (Mole Fraction, x₁)Source
Dichloromethane250.0134--INVALID-LINK--[4][5]
1-Chlorobutane250.0017--INVALID-LINK--[4][5]
Toluene250.0042--INVALID-LINK--[4][5]
2-Nitrotoluene250.0121--INVALID-LINK--[4][5]

Experimental Protocols for Solubility and Stability Assessment

The following sections detail standardized methodologies for determining the solubility and stability of benzimidazole derivatives.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials and Reagents:

  • Test compound (e.g., 1H-Benzimidazole-4-methanol, 2-methyl-)

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, organic solvents)

  • Calibrated analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of excess solid. Alternatively, centrifuge the samples at high speed to pellet the undissolved compound.[9]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance, and to establish the stability-indicating nature of analytical methods.[10][11][12][13]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials and Reagents:

  • Test compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • Acetonitrile (HPLC grade)

  • Buffers for pH control

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven for thermal stress

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[12] A dark control should be run in parallel.

  • Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Analyze the samples using a stability-indicating HPLC method. A gradient reversed-phase HPLC method with UV detection is commonly employed for small molecules.[14][15][16]

  • Data Evaluation:

    • Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

    • Monitor for the appearance of new peaks, which represent degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants, which can aid in their identification.

    • LC-MS can be used for the structural elucidation of significant degradation products.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like a novel benzimidazole derivative.

Physicochemical Characterization Workflow for a New Chemical Entity.

Conclusion

While specific experimental data for the solubility and stability of 1H-Benzimidazole-4-methanol, 2-methyl- remain to be determined, this guide provides a robust framework for researchers to undertake this characterization. By leveraging the provided data on a related isomer and applying the detailed experimental protocols, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives. Such studies are indispensable for the rational design and development of new therapeutic agents, ensuring that promising compounds have the necessary properties for successful formulation and in vivo performance. It is strongly recommended that experimental determination of these properties be carried out to support any further development of this compound.

References

In Silico Prediction of Biological Activity for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methods used to predict the biological activity of the novel compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). The content herein details a systematic approach, from initial target prediction to the elucidation of potential mechanisms of action through signaling pathway analysis, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. This document is intended to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and In Silico Approaches

1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is a small molecule belonging to the benzimidazole class of compounds. Benzimidazoles are a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The prediction of the specific biological activity of a novel derivative like 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) can be significantly accelerated and guided by computational, or in silico, methods. These approaches leverage existing biological and chemical data to model and predict the behavior of new chemical entities, thereby reducing the time and cost associated with traditional experimental screening.

This guide will focus on a multi-faceted in silico workflow to predict the activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), starting with the identification of its potential protein targets.

Target Prediction for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

The initial and most critical step in predicting the biological activity of a novel compound is to identify its potential molecular targets within a biological system. For this purpose, the Simplified Molecular Input Line Entry System (SMILES) string of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), which is Cc1nc2c(cc(CO)cc2)n1, was utilized with the SwissTargetPrediction web server. This tool predicts the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands.

The top predicted target classes for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) are summarized in the table below.

Target ClassRepresentative TargetsProbability
Carbonic AnhydrasesCarbonic anhydrase I, II, IV, VA, VB, VI, IX, XII, XIVHigh
Prostaglandin G/H SynthasesProstaglandin G/H synthase 2 (COX-2)High
Thromboxane-A synthaseThromboxane-A synthaseModerate
AromataseCytochrome P450 19A1 (CYP19A1)Moderate

Based on these predictions, the subsequent sections will delve into the potential signaling pathways and detailed in silico experimental protocols for the top-ranked targets.

Predicted Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the predicted targets provides a framework for hypothesizing the mechanism of action of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Carbonic Anhydrase Inhibition Pathway

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The predicted interaction of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with carbonic anhydrases suggests a potential role as an inhibitor.

G cluster_0 Cellular Environment cluster_1 Carbonic Anhydrase Catalysis CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA Substrates H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA->H2CO3 Catalysis Compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) Compound->CA Inhibition

Figure 1: Predicted inhibition of carbonic anhydrase by the compound.
Prostaglandin Synthesis Pathway (COX-2 Inhibition)

Prostaglandin G/H synthase 2, commonly known as COX-2, is a key enzyme in the inflammatory pathway.[4] It converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4] Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. The high probability of interaction with COX-2 suggests that 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) may possess anti-inflammatory properties.

G Arachidonic_Acid Arachidonic Acid COX2 Prostaglandin G/H Synthase 2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) Compound->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Figure 2: Potential anti-inflammatory mechanism via COX-2 inhibition.
Thromboxane Synthesis Pathway

Thromboxane-A synthase is an enzyme that converts prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[5][6] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[5] Inhibition of this enzyme could have anti-thrombotic effects.

G PGH2 Prostaglandin H2 (PGH2) TXA_Synthase Thromboxane-A Synthase PGH2->TXA_Synthase TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 Compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) Compound->TXA_Synthase Inhibition Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation

Figure 3: Predicted anti-thrombotic action via Thromboxane-A synthase inhibition.
Estrogen Biosynthesis Pathway (Aromatase Inhibition)

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens.[7] It is a well-established target for the treatment of hormone-dependent breast cancer.[7] The predicted interaction with aromatase suggests a potential application of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in cancer therapy.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) Compound->Aromatase Inhibition Hormone_Receptor_Activation Hormone Receptor Activation Estrogens->Hormone_Receptor_Activation

Figure 4: Potential anti-cancer mechanism through aromatase inhibition.

In Silico Experimental Protocols

To further investigate the predicted activities, a series of in silico experiments can be performed. The following sections outline the detailed methodologies for these computational studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is generated from its SMILES string.

    • Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (Carbonic Anhydrase, COX-2, Thromboxane-A synthase, Aromatase) are retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structures.

    • Polar hydrogens are added, and non-polar hydrogens are merged.

    • Partial charges are assigned to the protein atoms.

  • Grid Generation:

    • A grid box is defined around the active site of each target protein, encompassing the key binding residues.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking poses are generated and ranked based on their predicted binding affinity (scoring function).

  • Analysis of Results:

    • The top-ranked docking poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The predicted binding affinities are recorded and compared.

G Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Structure, Cleaning) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Results (Binding Affinity, Interactions) Docking->Analysis

Figure 5: Workflow for the molecular docking protocol.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. A predictive QSAR model can be developed to estimate the activity of new compounds like 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Experimental Protocol:

  • Data Set Collection:

    • A dataset of benzimidazole derivatives with experimentally determined activities against a specific target (e.g., IC50 values for COX-2 inhibition) is compiled from the literature.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated.

  • Data Set Division:

    • The dataset is divided into a training set (typically 70-80%) and a test set (20-30%).

  • Model Development:

    • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a regression model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.

  • Model Validation:

    • The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated.

  • Activity Prediction:

    • The validated QSAR model is used to predict the biological activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) based on its calculated molecular descriptors.

G Data_Collection Data Collection (Benzimidazole Derivatives Activity) Descriptor_Calc Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training and Test Sets) Descriptor_Calc->Data_Split Model_Building QSAR Model Building (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Prediction Activity Prediction for New Compound Model_Validation->Prediction

Figure 6: Workflow for the QSAR modeling protocol.
Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Experimental Protocol:

  • Ligand-Based Pharmacophore Modeling:

    • A set of active ligands for a specific target is selected.

    • The 3D structures of the ligands are aligned.

    • Common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to generate a pharmacophore model.

  • Structure-Based Pharmacophore Modeling:

    • The 3D structure of the ligand-protein complex is used.

    • The key interaction points between the ligand and the active site of the protein are identified to create a pharmacophore model.

  • Pharmacophore Validation:

    • The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to screen large compound libraries to identify new potential hits. 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) can be mapped onto the pharmacophore to assess its fit.

G cluster_0 Model Generation Ligand_Based Ligand-Based (Active Compounds) Pharmacophore_Model Pharmacophore Model (Key Chemical Features) Ligand_Based->Pharmacophore_Model Structure_Based Structure-Based (Ligand-Protein Complex) Structure_Based->Pharmacophore_Model Validation Model Validation (Active vs. Inactive) Pharmacophore_Model->Validation Screening Virtual Screening & Compound Mapping Validation->Screening

Figure 7: Workflow for the pharmacophore modeling protocol.

Conclusion

The in silico analysis presented in this guide provides a robust framework for predicting the biological activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). The initial target prediction suggests potential interactions with Carbonic Anhydrases, COX-2, Thromboxane-A synthase, and Aromatase, implying possible therapeutic applications in a range of diseases. The detailed protocols for molecular docking, QSAR modeling, and pharmacophore analysis offer a systematic approach to further investigate these predictions and to guide future experimental validation. This integrated computational strategy is a powerful tool in modern drug discovery, enabling the efficient prioritization of lead compounds and the elucidation of their potential mechanisms of action.

References

An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The inherent structural features of benzimidazoles allow for diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific, lesser-explored derivative, 1H-Benzimidazole-4-methanol, 2-methyl- , providing a comprehensive overview of its proposed synthesis, characterization, and the biological context of related compounds to support further research and drug development efforts.

While direct literature on 1H-Benzimidazole-4-methanol, 2-methyl- is scarce, this guide extrapolates from established synthetic methodologies and biological data of closely related 2-methyl-1H-benzimidazole derivatives to provide a foundational understanding for researchers.

Proposed Synthesis

A plausible synthetic route to 1H-Benzimidazole-4-methanol, 2-methyl- involves a multi-step process starting from a suitably substituted o-phenylenediamine precursor. The general strategy involves the formation of the benzimidazole ring followed by the modification of a functional group at the 4-position.

A potential pathway commences with the synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, which can then be reduced to the corresponding methanol derivative.

Experimental Protocol: Proposed Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-

Step 1: Synthesis of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

This step can be adapted from procedures for the synthesis of similar 2-aryl-5-formyl-1H-benzimidazoles.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Acetylation: React the primary amine with acetic anhydride to form the corresponding acetamide.

  • Cyclization: The key step involves the reductive cyclization of the nitro-acetamide intermediate. This can be achieved using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction typically proceeds by heating the mixture to reflux for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde.

Step 2: Reduction of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde to 1H-Benzimidazole-4-methanol, 2-methyl-

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

  • Reaction Setup: Dissolve 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde (1 equivalent) in a suitable anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The reaction progress is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl). The organic solvent is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Further purification by column chromatography or recrystallization will yield the target compound, 1H-Benzimidazole-4-methanol, 2-methyl-.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the benzimidazole ring.

Biological Activities of Related 2-Methyl-1H-Benzimidazole Derivatives

While no specific biological data exists for 1H-Benzimidazole-4-methanol, 2-methyl-, the broader class of 2-methyl-1H-benzimidazole derivatives has been reported to exhibit a range of pharmacological activities. This data provides a valuable context for the potential bioactivity of the target compound.

Derivative Biological Activity Quantitative Data Reference
2-methyl-1H-benzimidazoleAntioxidantIC₅₀: 144.84 µg/ml (DPPH assay)[3][4]
2-methyl-1H-benzimidazoleCytotoxicLC₅₀: 0.42 µg/ml (Brine shrimp lethality)[3][4]
2-methyl-1H-benzimidazoleAntimicrobialWeak activity (7-8 mm zone of inhibition)[3][4]
Amino alcohol derivatives of 2-methyl benzimidazoleAntibacterialModerate to good activity against Gram-positive bacteria[5]
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-aminesAntimicrobialNotable activity against Gram-positive and Gram-negative bacteria[5]

Visualizations

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Intermediate Aldehyde cluster_1 Step 2: Reduction to Target Alcohol A 3-Amino-2-nitrobenzaldehyde B Acetylation (Acetic Anhydride) A->B C Reductive Cyclization (e.g., Na2S2O4) B->C D 2-Methyl-1H-benzo[d]imidazole-4-carbaldehyde C->D E Reduction (e.g., NaBH4) D->E F 1H-Benzimidazole-4-methanol, 2-methyl- E->F

Caption: Proposed two-step synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-.

General Workflow for Biological Evaluation

G A Synthesized Compound (1H-Benzimidazole-4-methanol, 2-methyl-) B In vitro Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., MTT assay on cell lines) B->D E Antioxidant Assays (e.g., DPPH assay) B->E F Lead Compound Identification C->F D->F E->F G In vivo Studies (Animal Models) F->G H Pharmacokinetic & Toxicological Studies F->H I Drug Candidate G->I H->I

Caption: General workflow for the biological evaluation of novel benzimidazole derivatives.

Conclusion

While 1H-Benzimidazole-4-methanol, 2-methyl- remains an under-investigated molecule, this guide provides a solid foundation for its synthesis and potential biological evaluation. By leveraging established chemical transformations and drawing parallels from the known bioactivities of related 2-methyl-1H-benzimidazole derivatives, researchers can embark on the exploration of this novel compound. The provided experimental outlines and workflows offer a starting point for further investigation, with the ultimate goal of unlocking the therapeutic potential of this and other unique benzimidazole structures. The diverse biological activities exhibited by the 2-methyl-benzimidazole scaffold suggest that the title compound could hold promise as a lead for the development of new therapeutic agents. that the title compound could hold promise as a lead for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Hazard Identification and Classification

Based on data from analogous benzimidazole compounds, 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is anticipated to be classified as hazardous. The primary concerns are acute toxicity, skin and eye irritation, and potential respiratory tract irritation.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4)[1][2]

  • Acute Toxicity, Dermal (Category 4)[1][2]

  • Acute Toxicity, Inhalation (Category 4)[1][2]

  • Skin Corrosion/Irritation (Category 2)[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2)[1][2]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system[1][2]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for structurally related benzimidazole compounds. This data should be considered indicative rather than definitive for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Table 1: Physical and Chemical Properties of Related Benzimidazole Compounds

PropertyValueRelated CompoundSource
Molecular FormulaC8H8N2O1H-Benzimidazole-2-methanol[1]
AppearanceLight brown solid1H-Benzimidazole-2-methanol[1]
Melting Point165 - 172 °C1H-Benzimidazole-2-methanol[1]
StabilityStable under recommended storage conditions.METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE[3]
Incompatible MaterialsStrong oxidizing agents.METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE[3]
Hazardous DecompositionNitrogen oxides (NOx), Carbon oxides.METHYL (5-(2-THIENYLCARBONYL)-1H-BENZIMIDAZOLE-2-YL)-CARBAMATE[3]

Table 2: Toxicological Data of Related Benzimidazole Compounds

TestResultRelated CompoundSource
Acute Oral Toxicity (LD50)1300 mg/kg (rat)2-Methylimidazole[4]
Cytotoxicity (LC50)0.42 µg/ml (brine shrimp)2-methyl-1H-benzimidazole[5]
Antioxidant Activity (IC50)400.42 µg/ml1H-benzimidazol-2-ylmethanol[5]
Chronic Exposure EffectsAdverse reproductive effects reported in animals.2-Methylbenzimidazole[6]

Experimental Protocols

Detailed experimental protocols for safety and biological evaluation are crucial for handling new chemical entities. Below are representative methodologies based on cited literature for related compounds.

Synthesis of Benzimidazole Derivatives (General Protocol)

This protocol describes a common method for synthesizing benzimidazole derivatives, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative. Handling of the starting materials and intermediates requires appropriate safety precautions.

  • Reaction Setup: All reactions are conducted in well-dried glassware under a reflux condenser.[5]

  • Condensation: O-phenylenediamine is condensed with a suitable carboxylic acid (e.g., glycolic acid for 1H-benzimidazol-2-yl-methanol) in a solvent like dimethylformamide.[5]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Spots can be visualized by spraying with p-anisaldehyde and heating.[5]

  • Work-up: Upon completion, the reaction mixture is diluted with water. Sodium bicarbonate (NaHCO3) solution is added to neutralize any residual acid.[5]

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The organic layer is then washed with a brine solution.[5]

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified using column chromatography.[5]

Brine Shrimp Lethality Bioassay (Cytotoxicity Screening)

This is a simple, rapid, and low-cost preliminary assay to assess the general cytotoxicity of a compound.

  • Hatching Shrimp: Brine shrimp (Artemia salina) nauplii are hatched in simulated seawater under constant illumination for 48 hours.

  • Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with seawater to various concentrations.

  • Exposure: A specific number of nauplii (e.g., 10) are introduced into vials containing the different concentrations of the test compound.

  • Incubation: The vials are incubated under illumination for 24 hours.

  • Data Collection: The number of surviving nauplii in each vial is counted.

  • Analysis: The median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, is determined using statistical analysis. The study on 2-methyl-1H-benzimidazole reported an LC50 of 0.42 µg/ml.[5]

Diagrams and Visualizations

Logical Relationship: Chemical Risk Assessment

The following diagram illustrates the fundamental principle that chemical risk is a function of both the inherent hazard of a substance and the potential for exposure to that substance.

RiskAssessment Hazard Inherent Hazard (Toxicity, Flammability, etc.) Risk Risk (Probability of Harm) Hazard->Risk is a component of Exposure Exposure Potential (Inhalation, Dermal, Ingestion) Exposure->Risk is a component of

Caption: The relationship between chemical hazard, exposure, and risk.

Experimental Workflow: New Chemical Safety Assessment

This workflow outlines a systematic approach for evaluating the safety and handling requirements of a new or poorly characterized chemical compound in a research and development setting.

SafetyWorkflow cluster_preliminary Phase 1: Preliminary Assessment cluster_experimental Phase 2: Experimental Verification cluster_implementation Phase 3: Protocol Implementation LitReview Literature & SDS Review (Analogous Compounds) InSilico In Silico Toxicity Prediction LitReview->InSilico InVitro In Vitro Assays (e.g., Cytotoxicity, Mutagenicity) InSilico->InVitro AcuteTox Acute Toxicity Studies (if necessary) InVitro->AcuteTox RiskAssess Formal Risk Assessment AcuteTox->RiskAssess DevelopSOP Develop Safe Handling SOP RiskAssess->DevelopSOP Training Personnel Training DevelopSOP->Training

Caption: A general workflow for new chemical safety assessment.

Potential Metabolic Pathway: Methanol Toxicity

While the specific metabolic pathway of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is unknown, the presence of a methanol group suggests a potential for metabolic processes analogous to methanol itself, which can lead to toxic byproducts. The metabolism of methanol to formic acid is a known pathway of toxicity.[7][8]

MethanolMetabolism Methanol Methanol Group (-CH2OH) Formaldehyde Formaldehyde (Intermediate) Methanol->Formaldehyde Alcohol Dehydrogenase FormicAcid Formic Acid (Toxic Metabolite) Formaldehyde->FormicAcid Aldehyde Dehydrogenase Toxicity Metabolic Acidosis Ocular & CNS Damage FormicAcid->Toxicity

Caption: The toxic metabolic pathway of methanol.

Handling and Personal Protection

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6]

  • Facilities must be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6] Contaminated clothing should be removed and washed before reuse.[6]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust or aerosols.[1]

  • Wash hands thoroughly after handling.[1][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Minimize dust generation and accumulation.[6]

Storage and Disposal

Storage
  • Store in a tightly closed container.[6]

  • Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[3][6]

  • Store locked up.[2]

Disposal
  • Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

First-Aid and Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3]

  • Specific Hazards: Burning may produce irritant fumes and toxic gases, including nitrogen oxides and carbon oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as described in Section 5. Ensure adequate ventilation. Avoid generating dusty conditions.[3][6]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Methods for Cleaning Up: Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][6]

References

Methodological & Application

Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methyl-1H-benzimidazole-4-methanol, a benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips-Ladenburg condensation reaction, which involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid.

Overview

The synthesis of 2-methyl-1H-benzimidazole-4-methanol is achieved through the condensation of 3,4-diaminobenzyl alcohol with acetic acid. This reaction provides a straightforward and efficient method to obtain the target compound. The general reaction scheme is depicted below:

Synthesis_Scheme cluster_reaction reactant1 3,4-Diaminobenzyl alcohol plus + reactant2 Acetic Acid product 2-Methyl-1H-benzimidazole-4-methanol reactant1_node 3,4-Diaminobenzyl alcohol product_node 2-Methyl-1H-benzimidazole-4-methanol reactant1_node->product_node Heat reactant2_node Acetic Acid reactant2_node->product_node

Figure 1. General reaction scheme for the synthesis of 2-methyl-1H-benzimidazole-4-methanol.

Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis.[1][2]

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3,4-Diaminobenzyl alcohol≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
4M HCl in DioxaneAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
n-HexaneHPLC GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercially Available

2.2. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzyl alcohol (1.0 eq) in glacial acetic acid (10-15 mL per gram of diamine).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3. Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in an n-hexane/ethyl acetate mixture (e.g., 1:1).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane/ethyl acetate, starting with a lower polarity mixture and gradually increasing the polarity to isolate the desired product.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-methyl-1H-benzimidazole-4-methanol as a solid.

Data Presentation

Parameter2-Methyl-1H-benzimidazoleReference
Yield ~70-80%[2]
Melting Point 175-177 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)[1]
IR (KBr, cm⁻¹) 3400 (N-H), 2960 (C-H), 1600 (C=C aromatic), 1280 (C-N imidazole)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-methyl-1H-benzimidazole-4-methanol.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve 3,4-diaminobenzyl alcohol in Acetic Acid reflux Reflux for 4-6 hours start->reflux neutralize Cool and Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate column Column Chromatography on Silica Gel evaporate->column elute Elute with Hexane/EtOAc gradient column->elute collect Collect and combine pure fractions elute->collect final_product Evaporate solvent to obtain pure product collect->final_product

Figure 2. Workflow for the synthesis and purification of 2-methyl-1H-benzimidazole-4-methanol.

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of 2-methyl-1H-benzimidazole-4-methanol. The procedure is robust and utilizes readily available starting materials and standard laboratory techniques. For researchers in drug discovery, this compound can serve as a valuable building block for the development of novel therapeutic agents, leveraging the well-documented biological activities of the benzimidazole scaffold. It is recommended to perform a small-scale trial reaction to optimize the conditions for the specific laboratory setup. Characterization of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential to confirm its identity and purity.

References

Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] The compound 2-methyl-1H-benzimidazole-4-methanol represents a promising, yet underexplored, derivative within this class. While direct experimental data for this specific molecule is limited, its structural features, particularly the substitution at the 4-position of the benzimidazole ring, suggest significant potential, most notably in the realm of oncology as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

This document provides a detailed overview of the potential applications of 2-methyl-1H-benzimidazole-4-methanol, drawing upon the extensive research conducted on structurally related compounds, specifically 1H-benzo[d]imidazole-4-carboxamide derivatives, which have shown potent PARP inhibitory activity.[5] These application notes and protocols are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of this and related compounds.

Application in Cancer Therapy: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6][7][8][9] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death through a process known as synthetic lethality.[7]

Derivatives of 1H-benzo[d]imidazole-4-carboxamide have emerged as potent PARP-1 inhibitors, demonstrating significant anticancer activity in preclinical models.[5] The carboxamide group at the 4-position is crucial for binding to the nicotinamide binding site of PARP-1. It is hypothesized that the methanol group in 2-methyl-1H-benzimidazole-4-methanol could serve as a bioisostere for the carboxamide, potentially interacting with the active site of PARP-1 through hydrogen bonding. The 2-methyl group can also influence the electronic properties and binding affinity of the molecule.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 2-substituted-1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors and their cytotoxic effects on cancer cell lines. This data provides a benchmark for evaluating the potential of 2-methyl-1H-benzimidazole-4-methanol.

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzimidazole Derivatives

Compound ReferenceModification at 2-positionPARP-1 IC₅₀ (nM)
Veliparib (ABT-888) (R)-2-methylpyrrolidin-2-yl5.2
Compound 10a 1H-pyrazol-1-yl8.7
Compound 11e 4-methyl-1H-imidazol-1-yl6.3
Compound 14p 2-(furan-2-yl)acetyl-piperazin-1-yl-phenyl23

Data extracted from studies on 1H-benzo[d]imidazole-4-carboxamide derivatives and is intended for comparative purposes.[5]

Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines

Compound ReferenceCell LineIC₅₀ (µM)
Veliparib (ABT-888) MX-1 (Breast Cancer, BRCA1 mutant)Potentiates TMZ
Compound 10a MX-1 (Breast Cancer)Potentiates TMZ (PF₅₀ = 7.10)
Compound 11e MX-1 (Breast Cancer)Potentiates TMZ (PF₅₀ = 4.17)
Compound 14p MDA-MB-436 (Breast Cancer, BRCA1 mutant)43.56
Compound 14q MDA-MB-436 (Breast Cancer, BRCA1 mutant)36.69

PF₅₀ represents the concentration of the inhibitor required to potentiate the cytotoxicity of temozolomide (TMZ) by 50-fold. Data is based on structurally similar compounds.[5]

Experimental Protocols

Synthesis of 2-Methyl-1H-benzo[d]imidazole-4-carboxamide (A Representative Protocol)

This protocol describes the synthesis of a key intermediate, 2-methyl-1H-benzo[d]imidazole-4-carboxamide, which can be adapted for the synthesis of 2-methyl-1H-benzimidazole-4-methanol by utilizing a suitable starting material with a hydroxymethyl group or by subsequent reduction of the carboxamide.

Materials:

  • 2,3-Diaminobenzamide

  • Acetic acid

  • Hydrochloric acid (4M)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 2,3-diaminobenzamide (1 mmol) and acetic acid (5 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-methyl-1H-benzo[d]imidazole-4-carboxamide.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compound (e.g., 2-methyl-1H-benzimidazole-4-methanol) dissolved in DMSO

  • Fluorescent NAD⁺ analog or a kit for detecting NAD⁺ consumption

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and PARP-1 enzyme in each well of the 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a positive control (a known PARP-1 inhibitor like Olaparib or Veliparib) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding NAD⁺ to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution).

  • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated relative to the controls, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, BRCA1 mutant breast cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

PARP-1 Signaling Pathway in Single-Strand Break Repair

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Repair and Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits DNA_Repair DNA Repair BER_proteins->DNA_Repair facilitates Inhibitor 2-Methyl-1H-benzimidazole -4-methanol (Inhibitor) Inhibitor->PARP1_active inhibits

Caption: PARP-1 signaling pathway in DNA repair and its inhibition.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow Workflow for Anticancer Evaluation of Benzimidazole Derivatives Synthesis Compound Synthesis (2-Methyl-1H-benzimidazole-4-methanol) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening PARP_Assay PARP-1 Inhibition Assay (Determine IC₅₀) In_Vitro_Screening->PARP_Assay Cell_Assay Cell Proliferation Assay (MTT) (Determine IC₅₀ on cancer cells) In_Vitro_Screening->Cell_Assay In_Vivo_Studies In Vivo Studies Cell_Assay->In_Vivo_Studies Xenograft Tumor Xenograft Model (e.g., in mice) In_Vivo_Studies->Xenograft Efficacy Efficacy Evaluation (Tumor growth inhibition) Xenograft->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization

Caption: A general workflow for the screening of novel anticancer compounds.

References

Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- (9CI) as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-Benzimidazole-4-methanol, 2-methyl- as a key intermediate in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document outlines its potential applications, provides detailed experimental protocols for its derivatization, summarizes relevant quantitative data, and visualizes associated signaling pathways and experimental workflows.

Potential Applications in Drug Synthesis

1H-Benzimidazole-4-methanol, 2-methyl- is a valuable building block for the synthesis of various therapeutic agents. Its bifunctional nature, featuring a reactive secondary amine within the imidazole ring and a primary alcohol, allows for diverse chemical modifications.

  • Angiotensin II Receptor Antagonists: The structural motif of 1H-Benzimidazole-4-methanol, 2-methyl- is highly analogous to key intermediates in the synthesis of sartans, a class of antihypertensive drugs.[3][4][5] N-alkylation of the benzimidazole core with a substituted biphenyl moiety is a critical step in the synthesis of drugs like Candesartan and Telmisartan.[3][6][7] These drugs act by blocking the Angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[7][8][9]

  • VEGFR-2 Inhibitors: Benzimidazole derivatives have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][11][12] Dysregulation of VEGFR-2 signaling is implicated in tumor growth and metastasis.[11] The 2-methylbenzimidazole core can be elaborated with various pharmacophores to generate potent VEGFR-2 inhibitors.[13][14][15]

  • PARP Inhibitors: The benzimidazole scaffold is also present in Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib.[16][17][18][19] These agents are used in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.[16][18]

Experimental Protocols

The following protocols are representative examples of how 1H-Benzimidazole-4-methanol, 2-methyl- can be utilized in key synthetic transformations.

2.1. N-Alkylation for the Synthesis of Angiotensin II Receptor Antagonist Precursors

This protocol describes a general procedure for the N-alkylation of the benzimidazole ring, a crucial step in the synthesis of sartan-class drugs.[20][21][22]

Reaction Scheme:

Materials:

  • 1H-Benzimidazole-4-methanol, 2-methyl-

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-Benzimidazole-4-methanol, 2-methyl- (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

2.2. Oxidation of the Methanol Group to an Aldehyde

The primary alcohol of 1H-Benzimidazole-4-methanol, 2-methyl- can be oxidized to the corresponding aldehyde, which is a versatile intermediate for further modifications, such as the formation of imines or reductive amination.

Materials:

  • 1H-Benzimidazole-4-methanol, 2-methyl-

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1H-Benzimidazole-4-methanol, 2-methyl- (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize relevant quantitative data for benzimidazole derivatives in their action against key pharmacological targets.

Table 1: Inhibitory Activity of Benzimidazole Derivatives against Angiotensin II Receptor

Compound ClassSpecific DerivativeTargetAssayIC₅₀Reference
Benzimidazole Carboxylic AcidsCV-11974Angiotensin II ReceptorBovine Adrenal Cortical Membrane Binding1.1 x 10⁻⁷ M[3]
Benzimidazole Carboxylic AcidsCV-11974Angiotensin II-induced vasocontractionRabbit Aortic Strips3.0 x 10⁻¹⁰ M[3]
Benzimidazole DerivativesCompound 1fAngiotensin II Type 1 ReceptorRadioligand Binding Assay1.13 ± 1.68 nM[23]

Table 2: Inhibitory Activity of Benzimidazole Derivatives against VEGFR-2

Compound ClassSpecific DerivativeTargetAssayIC₅₀Reference
Nicotinamide-based BenzimidazolesCompound 6VEGFR-2Enzyme Assay60.83 nM[2][13]
Nicotinamide-based BenzimidazolesCompound 10VEGFR-2Enzyme Assay63.61 nM[2]
bis([6][8][11]triazolo)[4,3-a:3',4'-c]quinoxalinesCompound 23jVEGFR-2Enzyme Assay3.7 nM[14]
Benzo[g]quinazolin bearing benzenesulfonamideCompound 9VEGFR-2Enzyme Assay0.64 µM[24]

Table 3: In Vitro Cytotoxicity of Benzimidazole-based PARP Inhibitors

Compound ClassSpecific DerivativeCell LineAssayIC₅₀Reference
Benzimidazole CarboxamidesCompound 5cjPARP-1Enzyme Assay~4 nM[17]
Benzimidazole CarboxamidesCompound 5cpPARP-2Enzyme Assay~4 nM[17]
Benzimidazole CarboxamidesCompound 5cjMDA-MB-436Cytotoxicity17.4 µM[17]
Benzimidazole CarboxamidesCompound 5cpCAPAN-1Cytotoxicity15.5 µM[17]

Visualization of Pathways and Workflows

4.1. Signaling Pathway

The primary mechanism of action for angiotensin II receptor antagonists involves the blockade of the AT1 receptor, which is a G-protein coupled receptor. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion.

Angiotensin_II_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor AngII->AT1R G_protein Gq/11 Activation AT1R->G_protein PLC PLC Activation G_protein->PLC Aldosterone Aldosterone Secretion G_protein->Aldosterone IP3_DAG IP₃ and DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Candesartan Candesartan/ Telmisartan Candesartan->AT1R Inhibition

Caption: Angiotensin II Receptor Signaling Pathway and its Inhibition.

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an N-alkylated benzimidazole derivative, a key step in producing many pharmacologically active molecules.

Synthesis_Workflow Start Start: 1H-Benzimidazole-4-methanol, 2-methyl- Reaction_Setup Reaction Setup: - Dissolve in anhydrous DMF - Add K₂CO₃ (base) Start->Reaction_Setup Addition Addition of Alkylating Agent: - 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile - Dropwise addition Reaction_Setup->Addition Heating Reaction: - Heat to 60-70 °C - Stir for 4-6 hours Addition->Heating Workup Aqueous Workup: - Quench with ice-water - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product: N-alkylated Benzimidazole Purification->Product

Caption: General workflow for N-alkylation of the benzimidazole intermediate.

References

Application Notes and Protocols for Testing 2-Methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the biological activity of novel 2-methylbenzimidazole derivatives. The protocols outlined below cover fundamental in vitro and in vivo assays relevant to anticancer, antimicrobial, and anti-inflammatory screening, as well as kinase inhibition, which are common therapeutic targets for this class of compounds.

Section 1: Anticancer Activity Evaluation

Many 2-methylbenzimidazole derivatives have demonstrated potent anticancer properties by targeting various mechanisms, including the inhibition of kinases, tubulin polymerization, and epigenetic targets.[1][2][3] A standard workflow for assessing the anticancer potential of these derivatives involves initial cytotoxicity screening, followed by mechanistic studies.

General Experimental Workflow for Anticancer Screening

Below is a generalized workflow for the anticancer evaluation of 2-methylbenzimidazole derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation A Synthesis & Characterization of 2-Methylbenzimidazole Derivatives B Cytotoxicity Assays (e.g., MTT, SRB) A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Target Identification (e.g., Kinase Inhibition Assays) D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G H Signaling Pathway Analysis (e.g., Western Blot) D->H I Pharmacokinetic Studies D->I J Toxicity Studies (e.g., Acute Oral Toxicity) I->J K Xenograft Tumor Models J->K

Caption: General workflow for anticancer drug discovery with 2-methylbenzimidazole derivatives.

Protocol 1.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2-methylbenzimidazole derivatives on various cancer cell lines.[4][5]

Materials:

  • 2-methylbenzimidazole derivatives

  • Human cancer cell lines (e.g., A549, DLD-1, L929)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in 96-well plates at a density of approximately 3000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare stock solutions of the 2-methylbenzimidazole derivatives in DMSO.

  • Treat the cells with various concentrations of the compounds (e.g., 18.75, 37.5, 75, 150, and 300 µM) for 48 hours.[4]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

CompoundCell LineIC50 (µM)Reference
Compound 2aA549>300[4]
Compound 2aDLD-1>300[4]
CisplatinA54918.75[4]
CisplatinDLD-137.5[4]
Compound 7Human Cancer Cell LinesPotent Activity[2]
Compound 9Human Cancer Cell LinesPotent Activity[2]

Section 2: Kinase Inhibition Assays

Benzimidazole derivatives are known to be potent kinase inhibitors, a key mechanism in their anticancer activity.[7][8] Assays to determine their inhibitory effect on specific kinases are crucial.

Signaling Pathway: Generic Kinase Inhibition

The diagram below illustrates a simplified signaling pathway and the inhibitory action of a 2-methylbenzimidazole derivative.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Regulates Inhibitor 2-Methylbenzimidazole Derivative Inhibitor->B

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 2.1: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 2-methylbenzimidazole derivatives against a specific protein kinase, such as CK1δ.[9][10]

Materials:

  • Recombinant human kinase (e.g., CK1δ)

  • Kinase substrate (specific to the kinase)

  • ATP

  • 2-methylbenzimidazole derivatives

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplates

Procedure:

  • Prepare serial dilutions of the 2-methylbenzimidazole derivatives in the appropriate buffer.

  • In a microplate, add the kinase, the derivative at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ which measures ADP production).

  • Determine the IC50 values for each compound.

Data Presentation:

CompoundTarget KinaseIC50Reference
Compound 23CK1δ98.6 nM[9][10]
Compound 24CK1δ2.53 µM[9]
Compound 5aEGFR0.086 µM[3]
GefitinibEGFR0.052 µM[3]
Compound 5aVEGFR-20.107 µM[3]
SorafenibVEGFR-20.0482 µM[3]

Section 3: Antimicrobial Activity Screening

Benzimidazole derivatives have shown a broad spectrum of antimicrobial activities.[11][12][13] The following protocol describes a standard method for evaluating their efficacy against various microorganisms.

Protocol 3.1: Agar Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[12][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile filter paper discs

  • 2-methylbenzimidazole derivatives

  • Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., miconazole)

  • Incubator

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the 2-methylbenzimidazole derivatives.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc.

Data Presentation:

CompoundMicroorganismZone of Inhibition (mm)Reference
Compound 1Various bacteria7-8[14]
CiprofloxacinVarious bacteria41-45[14]
Compound ZR-8C. albicansExcellent Activity[12]
MiconazoleC. albicansStandard[12]

Section 4: In Vivo Studies

Promising compounds from in vitro assays should be further evaluated in vivo for their efficacy and safety profiles.[6][15]

Protocol 4.1: Acute Oral Toxicity Study

This protocol is designed to assess the short-term toxicity of a single oral dose of a 2-methylbenzimidazole derivative.[6]

Materials:

  • Female Wistar rats (or other appropriate animal model)

  • 2-methylbenzimidazole derivative

  • Vehicle for administration (e.g., saline, corn oil)

  • Oral gavage needles

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the compound (e.g., 100 mg/kg) to a group of animals.[6]

  • Observe the animals for any signs of toxicity and mortality for up to 14 days.

  • Record body weight changes and any abnormal clinical signs.

  • At the end of the study, perform a gross necropsy.

Protocol 4.2: Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of the compounds.[6]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • 2-methylbenzimidazole derivative

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the 2-methylbenzimidazole derivative or the standard drug orally to different groups of rats.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[6]

  • Calculate the percentage inhibition of paw edema for each group compared to the control group.

Section 5: Pharmacokinetic Studies

Understanding the pharmacokinetic properties of benzimidazole derivatives is crucial for their development as drugs.[16][17] These compounds often exhibit variable oral bioavailability and are subject to first-pass metabolism in the liver.[16][17]

Key Pharmacokinetic Parameters to Evaluate:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Benzimidazole derivatives can have low oral bioavailability, ranging from 2% to 60%.[16][17]

  • Metabolism: These derivatives are often metabolized in the liver, leading to both active and inactive metabolites.[17]

  • Protein Binding: The extent to which the compounds bind to blood proteins can influence their distribution and efficacy.[17]

  • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

Experimental Approach: Pharmacokinetic studies typically involve administering the compound to an animal model (e.g., rats, mice) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. The concentration of the drug and its metabolites in the plasma is then determined using analytical techniques such as LC-MS/MS. These data are used to calculate the key pharmacokinetic parameters.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2-methyl-1H-benzimidazole-4-methanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Accurate structural elucidation and purity assessment are critical for the development of new therapeutic agents. NMR and MS are powerful analytical techniques for the unambiguous identification and characterization of such novel compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-methyl-1H-benzimidazole-4-methanol. These predictions are based on the analysis of the parent compound, 2-methyl-1H-benzimidazole, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for 2-methyl-1H-benzimidazole-4-methanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.3br s1HN-H
~7.5-7.2m3HAr-H
~4.8s2H-CH₂OH
~5.4t1H-CH₂OH
~2.5s3H-CH₃

Predicted in DMSO-d₆ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for 2-methyl-1H-benzimidazole-4-methanol

Chemical Shift (δ) ppmAssignment
~152.0C2
~142.0C7a
~135.0C3a
~138.0C4
~122.0C5
~115.0C6
~110.0C7
~60.0-CH₂OH
~14.0-CH₃

Predicted in DMSO-d₆ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data for 2-methyl-1H-benzimidazole-4-methanol

m/zInterpretation
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
131[M - CH₂OH]⁺
104Fragmentation of benzimidazole ring

Predicted via Electron Ionization (EI).

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of 2-methyl-1H-benzimidazole-4-methanol.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of 2-methyl-1H-benzimidazole-4-methanol. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Acquisition: a. Set the spectral width to approximately 220 ppm, centered around 100 ppm. b. Use a proton-decoupled pulse sequence. c. Set the relaxation delay to 2-5 seconds. d. Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert setup Instrument Setup (Tune, Lock, Shim) insert->setup acquire Acquire Spectra (1H & 13C) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration & Integration phase->calibrate analyze Spectral Analysis calibrate->analyze

NMR Experimental Workflow
Protocol 2: Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum of 2-methyl-1H-benzimidazole-4-methanol using electrospray ionization (ESI) or electron ionization (EI).

1. Sample Preparation: a. Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water). b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer. c. If necessary, filter the final solution to remove any particulates.

2. Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature for ESI; or electron energy for EI). c. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

3. Data Acquisition: a. Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. b. Acquire the mass spectrum, ensuring sufficient signal intensity.

4. Data Analysis: a. Identify the molecular ion peak ([M]⁺ or [M+H]⁺). b. Analyze the fragmentation pattern to confirm the structure of the compound. c. Compare the observed m/z values with the calculated exact mass.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration stock->dilute filtrate Filter Sample (if needed) dilute->filtrate inject Introduce Sample filtrate->inject calibrate_ms Calibrate Mass Spectrometer setup_ms Set Instrument Parameters calibrate_ms->setup_ms setup_ms->inject acquire_ms Acquire Mass Spectrum inject->acquire_ms mol_ion Identify Molecular Ion acquire_ms->mol_ion fragments Analyze Fragmentation Pattern mol_ion->fragments confirm Confirm Structure fragments->confirm

Mass Spectrometry Experimental Workflow

Structural Elucidation Pathway

The combined data from NMR and MS allows for a logical confirmation of the structure of 2-methyl-1H-benzimidazole-4-methanol.

Structural_Elucidation cluster_data Spectroscopic Data cluster_fragments Structural Fragments cluster_structure Final Structure nmr_data NMR Data (Chemical Shifts, Couplings, Integrals) benzimidazole 2-Methylbenzimidazole Core nmr_data->benzimidazole methanol Hydroxymethyl Group (-CH₂OH) nmr_data->methanol ms_data MS Data (Molecular Ion, Fragments) ms_data->benzimidazole ms_data->methanol final_structure 2-methyl-1H-benzimidazole-4-methanol benzimidazole->final_structure methanol->final_structure

Structural Confirmation Pathway

References

Protocol for Assessing Antioxidant Activity of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antioxidants is of particular interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Benzimidazole derivatives, by virtue of their chemical structure, can act as scavengers of free radicals and modulators of oxidative stress signaling pathways, making them promising candidates for the development of novel therapeutic agents.[3][4]

This document provides a comprehensive set of protocols for the assessment of the antioxidant activity of benzimidazole derivatives. It is intended to guide researchers in the systematic evaluation of these compounds through widely accepted in vitro chemical and cell-based assays. Detailed experimental procedures, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible research in this area.

Data Presentation: Summary of Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives is typically quantified using various assays that measure different aspects of their radical scavenging or reducing abilities. The data is often presented as the half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity. Lower IC50 values indicate higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives

CompoundSubstituent(s)IC50 (µM)Reference
1 2-(1H-benzimidazol-2-yl)phenol1974
2 2-p-tolyl-1H-benzimidazole773[5]
3 2-(4-methoxyphenyl)-1H-benzimidazole800[5]
4 Unsubstituted Benzimidazole-biphenyl derivative2.43 ± 0.4[3]
5 Dimethoxy substituted Benzimidazole derivative5.68
6c Pyrazolyl-benzimidazolone derivative12.82 ± 0.10[6]

Table 2: ABTS Radical Cation Scavenging Activity of Selected Benzimidazole Derivatives

CompoundSubstituent(s)IC50 (µM)Reference
Trihydroxy substituted 2-arylbenzimidazoleMost Promising[7]
5c Pyrazolyl-benzimidazolone derivative14.00 ± 0.14[6]
6b Pyrazolyl-benzimidazolone derivative12.47 ± 0.02[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Benzimidazole Derivatives

CompoundSubstituent(s)FRAP Value (mmol Fe²⁺/mmol C)Reference
Unsubstituted N-substituted benzimidazole carboxamide538.81[8]
Dimethoxy substituted N-substituted benzimidazole carboxamide618.10[8]
6c Pyrazolyl-benzimidazolone derivativeIC50 = 68.97 ± 0.26 µM[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Benzimidazole derivatives (test compounds)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[10] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compounds and Control: Prepare stock solutions of the benzimidazole derivatives and the positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to different wells.

    • Add an equal volume of the DPPH working solution to each well.[10]

    • Include a blank well containing only the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compounds DPPH_Sol->Mix Test_Cmpd Prepare Benzimidazole Derivatives & Control Test_Cmpd->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[12]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Benzimidazole derivatives (test compounds)

  • Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[13]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[13]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Preparation of Test Compounds and Control: Prepare stock solutions and serial dilutions of the benzimidazole derivatives and Trolox in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.

    • Include a blank containing only the solvent and the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[15]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 or TEAC Determination: Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the test compound to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Dilute to Working Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ with Test Compounds ABTS_Work->Mix Test_Cmpd Prepare Benzimidazole Derivatives & Trolox Test_Cmpd->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Result Determine IC50 or TEAC Calculate->Result

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[16]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Benzimidazole derivatives (test compounds)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm the reagent to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the benzimidazole derivatives and the standard (FeSO₄ or Trolox).

  • Assay Protocol:

    • Add a small volume of the test compound or standard to a larger volume of the pre-warmed FRAP reagent.

    • Include a blank containing only the solvent and the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[16]

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[16]

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve. The results are expressed as FRAP values (e.g., in µM Fe(II) equivalents).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent with Test Compounds FRAP_Reagent->Mix Test_Cmpd Prepare Benzimidazole Derivatives & Standard Test_Cmpd->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, and the antioxidant capacity is measured by the ability of the test compound to inhibit this fluorescence.[17]

Materials:

  • Human hepatoma HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Benzimidazole derivatives (test compounds)

  • Quercetin or other suitable standard

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate and allow them to reach confluence.[18]

  • Treatment with Test Compounds: Treat the cells with various concentrations of the benzimidazole derivatives and the standard for a specified period (e.g., 1 hour).

  • Loading with DCFH-DA: Wash the cells and then incubate them with DCFH-DA solution (e.g., 25 µM) in the dark.[17]

  • Induction of Oxidative Stress: After removing the DCFH-DA solution, add a ROS generator like AAPH to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence microplate reader.[19]

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA unit is calculated as the percentage of reduction of the AUC of the sample compared to the control.

Signaling Pathways in Oxidative Stress

Antioxidants can exert their effects not only by directly scavenging ROS but also by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[20] Another important pathway is the NF-κB pathway, which is activated by ROS and leads to the expression of pro-inflammatory genes.[1] Antioxidants can inhibit the activation of NF-κB, thereby reducing inflammation.

Oxidative_Stress_Signaling cluster_stress Oxidative Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 Activates NFkB NF-κB Pathway ROS->NFkB Activates Antioxidant_Genes Antioxidant Gene Expression Keap1_Nrf2->Antioxidant_Genes Induces Inflammation Inflammation NFkB->Inflammation Promotes Benzimidazole Benzimidazole Derivatives Benzimidazole->ROS Scavenges Benzimidazole->Keap1_Nrf2 Modulates Benzimidazole->NFkB Inhibits

Caption: Key Signaling Pathways Modulated by Antioxidants.

References

Application Notes and Protocols for Cell-based Assays Involving 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and detailed protocols for relevant cell-based assays. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and antiparasitic activities. The protocols outlined below are based on established methodologies for evaluating the cytotoxic, apoptotic, and cell cycle inhibitory effects of benzimidazole compounds on cancer cell lines.

Potential Biological Activities

1H-Benzimidazole-4-methanol, 2-methyl-(9CI) belongs to the benzimidazole family, which is known to exhibit a range of biological effects. Derivatives of benzimidazole have been reported to induce apoptosis, arrest the cell cycle at various phases, and interfere with microtubule polymerization.[1][2][3] These compounds can exert their anticancer effects through multiple mechanisms, making them promising candidates for further investigation in drug discovery.

Data Presentation: In Vitro Efficacy of Related Benzimidazole Derivatives

The following table summarizes the cytotoxic and inhibitory activities of various benzimidazole derivatives in different cancer cell lines, providing a reference for the potential efficacy of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Compound ClassCell LineAssay TypeIC50/EC50 (µM)Reference
Bis-benzimidazole derivativesNCI-H522 (Lung Cancer)MTT Assay>100[4]
Bis-benzimidazole derivativesMDA-MB-453 (Breast Cancer)MTT Assay55.89 (µg/ml)[4]
Benzimidazole-1,3,4-oxadiazole derivative (5a)MCF-7 (Breast Cancer)MTT Assay5.165[2]
Benzimidazole-1,3,4-oxadiazole derivative (5a)HepG2 (Liver Cancer)MTT Assay5.995[2]
Benzimidazole/1,2,3-triazole hybrid (6i)General Cancer Cell LinesAntiproliferative Assay0.029[5]
Benzimidazole/1,2,3-triazole hybrid (10e)General Cancer Cell LinesAntiproliferative Assay0.025[5]
Schiff–benzimidazole hybrid (3e)A549 (Lung Cancer)MTT Assay3.58[6]
Schiff–benzimidazole hybrid (3g)NCI-H460 (Lung Cancer)MTT Assay0.85[6]
Benzimidazole-based 1,3,4-oxadiazole (10)EGFR KinaseInhibitory Assay0.33[7]
Benzimidazole-based 1,3,4-oxadiazole (13)EGFR KinaseInhibitory Assay0.38[7]
2-methyl-1H-benzimidazoleGeneral CytotoxicityBrine Shrimp Lethality AssayLC50: 0.42 (µg/ml)[8][9]
1H-benzimidazol-2-yl-methanolAntioxidant AssayDPPH Radical ScavengingIC50: 400.42 (µg/ml)[9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[2][10] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% (v/v).[11] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10][11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_cells Incubate for 24-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) for 24 or 48 hours.[3][6]

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate analyze Analyze by Flow Cytometer incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete culture medium

  • 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentration of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) for 24 or 48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[12]

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_treat Seed & Treat Cells harvest Harvest Cells seed_treat->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI & RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze Tubulin_Polymerization_Signaling cluster_components Microtubule Dynamics cluster_intervention Compound Intervention tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) compound->tubulin Inhibits Polymerization? compound->mt Promotes Depolymerization?

References

Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agricultural applications of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), a benzimidazole derivative. The document includes detailed synthetic protocols, information on the fungicidal properties of related compounds, and the mechanism of action of benzimidazole-based fungicides.

Introduction to Benzimidazole Fungicides

Benzimidazole fungicides are a class of systemic agricultural chemicals widely used to control a broad spectrum of fungal diseases in crops.[1] Their mechanism of action involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which inhibits mitosis and ultimately leads to fungal cell death.[1][2][3] This specific mode of action, however, has led to the development of resistance in some fungal populations.[1]

While direct studies on the agricultural applications of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) are not extensively available, its structural similarity to known fungicidally active benzimidazole compounds suggests its potential as a lead compound or a synthon in the development of novel agrochemicals. The following sections provide a proposed synthetic route for this compound and detail the established fungicidal activity of the benzimidazole class.

Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

The proposed synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is a two-step process starting from 2-methyl-6-nitroaniline. The first step involves the reduction of the nitro group to an amine, yielding 2,3-diaminotoluene. The second step is the condensation of this diamine with glycolic acid to form the final benzimidazole derivative.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation and Cyclization 2-methyl-6-nitroaniline 2-methyl-6-nitroaniline 2,3-diaminotoluene 2,3-diaminotoluene 2-methyl-6-nitroaniline->2,3-diaminotoluene H2, Pd/C Ethanol Target_Compound 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) 2,3-diaminotoluene->Target_Compound Heat Glycolic_acid Glycolic acid Glycolic_acid->Target_Compound G cluster_0 Fungal Cell Benzimidazole Benzimidazole Fungicide Benzimidazole->Binding Beta_tubulin β-tubulin Beta_tubulin->Binding Microtubule_Assembly Microtubule Assembly Binding->Microtubule_Assembly Inhibits Mitosis Mitosis (Cell Division) Microtubule_Assembly->Mitosis Essential for Microtubule_Assembly->Inhibition Disrupted Fungal_Growth Fungal Growth Mitosis->Fungal_Growth Leads to Inhibition->Mitosis G cluster_0 Fungal Population Susceptible Susceptible Fungi Fungicide_Application Repeated Fungicide Application Susceptible->Fungicide_Application Dies Resistant_Mutation Resistant Mutant (β-tubulin gene mutation) Resistant_Mutation->Fungicide_Application Survives Selection_Pressure Selection Pressure Fungicide_Application->Selection_Pressure Resistant_Population Predominantly Resistant Population Selection_Pressure->Resistant_Population Favors

References

Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-methyl-1H-benzimidazole-4-methanol, a key starting material for the synthesis of novel compounds with potential therapeutic applications. The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5]

The derivatization of 2-methyl-1H-benzimidazole-4-methanol, particularly at the 4-methanol position, offers a strategic approach to modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to the discovery of new drug candidates with enhanced potency and selectivity.

Application Notes

The derivatization of 2-methyl-1H-benzimidazole-4-methanol can be primarily focused on the modification of the hydroxyl group of the 4-methanol substituent. Key derivatization strategies include:

  • Esterification: Conversion of the primary alcohol to an ester can modulate lipophilicity and introduce various functional groups that can interact with biological targets.

  • Etherification: Formation of ether linkages provides a stable modification that can alter the steric and electronic properties of the molecule.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation, to generate diverse libraries of compounds.

These derivatization approaches allow for the systematic exploration of the structure-activity relationship (SAR) of 2-methyl-1H-benzimidazole-4-methanol derivatives, aiding in the optimization of lead compounds.

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities. The data presented in the table below summarizes the activities of various benzimidazole derivatives, providing a reference for the potential applications of newly synthesized compounds from 2-methyl-1H-benzimidazole-4-methanol.

CompoundTarget/ActivityIC50/MICCell Line/Organism
2-Methyl-1H-benzimidazole AntioxidantIC50: 144.84 µg/mLDPPH Assay
CytotoxicLC50: 0.42 µg/mLBrine Shrimp Lethality Assay
AntimicrobialZone of Inhibition: 7-8 mmVarious bacteria
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide EGFR Kinase InhibitionIC50: 7.82 µM-
HER2 Kinase InhibitionIC50: 8.15 µM-
CDK2 Kinase InhibitionIC50: 9.21 µM-
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide EGFR Kinase InhibitionIC50: 8.93 µM-
HER2 Kinase InhibitionIC50: 9.12 µM-
CDK2 Kinase InhibitionIC50: 10.24 µM-
Various 2-substituted benzimidazoles AnticancerIC50 < 10 µg/mLHEPG2, MCF7, HCT 116

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the parent compound, 2-methyl-1H-benzimidazole-4-methanol, and its subsequent derivatization.

Protocol 1: Synthesis of 2-Methyl-1H-benzimidazole-4-methanol

This protocol is adapted from the general synthesis of benzimidazoles.[6]

Materials:

  • 3,4-Diaminobenzyl alcohol

  • Acetic acid

  • 4M HCl

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 3,4-diaminobenzyl alcohol (1 equivalent) in 4M HCl is heated at reflux with acetic acid (1.2 equivalents) for 4 hours.

  • The reaction mixture is cooled to room temperature and neutralized with a 10% NaOH solution until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2-methyl-1H-benzimidazole-4-methanol.

  • The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Esterification of 2-Methyl-1H-benzimidazole-4-methanol

This is a general protocol for esterification that can be adapted with various carboxylic acids or acid chlorides.

Materials:

  • 2-Methyl-1H-benzimidazole-4-methanol

  • Carboxylic acid or Acid chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-methyl-1H-benzimidazole-4-methanol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine or pyridine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.2 equivalents) or a solution of the carboxylic acid (1.2 equivalents) with a coupling agent like DCC or EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Etherification of 2-Methyl-1H-benzimidazole-4-methanol (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ethers.

Materials:

  • 2-Methyl-1H-benzimidazole-4-methanol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF or THF, add a solution of 2-methyl-1H-benzimidazole-4-methanol (1 equivalent) in the same solvent at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Experimental Workflow: Derivatization of 2-Methyl-1H-benzimidazole-4-methanol

G cluster_ester Esterification cluster_ether Etherification cluster_oxidation Oxidation start 2-Methyl-1H-benzimidazole-4-methanol ester_reagents Carboxylic Acid / Acid Chloride, Base (e.g., TEA) start->ester_reagents ether_reagents NaH, Alkyl Halide start->ether_reagents oxidation_reagents Oxidizing Agent (e.g., PCC, DMP) start->oxidation_reagents ester_product Ester Derivative ester_reagents->ester_product Acylation analysis Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) ester_product->analysis Purification & Characterization ether_product Ether Derivative ether_reagents->ether_product Williamson Synthesis ether_product->analysis aldehyde 2-Methyl-1H-benzimidazole-4-carbaldehyde oxidation_reagents->aldehyde carboxylic_acid 2-Methyl-1H-benzimidazole-4-carboxylic acid aldehyde->carboxylic_acid Further Oxidation aldehyde->analysis carboxylic_acid->analysis G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk dimer RTK Dimerization rtk->dimer Binding autophos Autophosphorylation dimer->autophos downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) autophos->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Benzimidazole Derivative (Kinase Inhibitor) inhibitor->autophos Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-methyl-1H-benzimidazole-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-methyl-1H-benzimidazole-4-methanol?

A1: The most prevalent and reliable method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation of 3,4-diaminobenzyl alcohol with acetic acid, typically in the presence of a dilute mineral acid catalyst.[1][2][3][4] The reaction proceeds via the formation of an N-acylated intermediate, followed by cyclization and dehydration to yield the benzimidazole ring.[4][5]

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several factors can significantly influence the final yield:

  • Purity of Reactants: The purity of 3,4-diaminobenzyl alcohol is crucial. Impurities can lead to side reactions and the formation of colored byproducts.

  • Reaction Temperature: The optimal temperature for the condensation reaction is typically around 100°C.[6] Higher temperatures can sometimes lead to decomposition and the formation of by-products.[7]

  • Acid Catalyst: While the reaction can proceed without a catalyst, using a dilute mineral acid like HCl can improve the reaction rate and yield.[2][4]

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[8] Prolonged reaction times can lead to the formation of degradation products.

  • Work-up Procedure: Proper neutralization of the reaction mixture and efficient extraction of the product are essential to maximize the isolated yield.[6][8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[6][8] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (3,4-diaminobenzyl alcohol) and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the best method for purifying the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[9] If significant impurities are present, column chromatography using silica gel may be necessary.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting material (degraded 3,4-diaminobenzyl alcohol).- Insufficient heating or reaction time.- Absence of or insufficient acid catalyst.- Use freshly prepared or purified 3,4-diaminobenzyl alcohol.- Ensure the reaction is heated to the optimal temperature (around 100°C) and monitor by TLC until completion.- Add a catalytic amount of dilute HCl (e.g., 4N HCl).[4]
Formation of a Dark-Colored Reaction Mixture and Product - Oxidation of the 3,4-diaminobenzyl alcohol starting material.- Overheating the reaction mixture.- Air oxidation during the reaction.- Purify the 3,4-diaminobenzyl alcohol before use.- Maintain the reaction temperature at the recommended level.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC of the Crude Product - Incomplete reaction.- Formation of side products (e.g., N,N'-diacetylated product).- Decomposition of the product.- Continue heating the reaction and monitor by TLC until the starting material is consumed.- Optimize the stoichiometry of the reactants. Use a slight excess of acetic acid.- Avoid excessive heating and prolonged reaction times.
Difficulty in Isolating the Product during Work-up - Incomplete neutralization of the acid catalyst, leading to the formation of the product's salt, which is water-soluble.- Inefficient extraction.- Carefully neutralize the reaction mixture with a base (e.g., 10% NaOH or NaHCO3 solution) until it is alkaline to litmus paper.[6][8]- Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions.[8]

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of 2-Methylbenzimidazole Synthesis

Entry Catalyst Temperature (°C) Time (h) Yield (%) Reference
1None100268[10]
24N HCl1002Good[4]
3NH4Cl80272-90[1]
4p-TSOHReflux-High[11]

Note: The yields reported are for the synthesis of 2-methylbenzimidazole from o-phenylenediamine and may vary for the synthesis of 2-methyl-1H-benzimidazole-4-methanol.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminobenzyl Alcohol (Illustrative)

This protocol is based on the reduction of a suitable nitro-substituted precursor.

  • Reduction of 3-Nitro-4-aminobenzyl Alcohol:

    • Dissolve 3-nitro-4-aminobenzyl alcohol in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3,4-diaminobenzyl alcohol.

Protocol 2: Synthesis of 2-methyl-1H-Benzimidazole-4-methanol

This protocol is an adaptation of the Phillips-Ladenburg synthesis.

  • In a round-bottomed flask, add 3,4-diaminobenzyl alcohol and a slight molar excess of glacial acetic acid.

  • Add a catalytic amount of 4N hydrochloric acid.

  • Heat the mixture in a water bath at 100°C for 2 hours, monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper.[6]

  • The crude product may precipitate out. Collect the solid by suction filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-1H-benzimidazole-4-methanol.

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material Preparation cluster_intermediate Key Intermediate cluster_final Final Product Synthesis 3_Nitro_4_aminobenzyl_alcohol 3-Nitro-4-aminobenzyl alcohol 3_4_Diaminobenzyl_alcohol 3,4-Diaminobenzyl alcohol 3_Nitro_4_aminobenzyl_alcohol->3_4_Diaminobenzyl_alcohol Reduction (e.g., H2, Pd/C) Final_Product 2-methyl-1H-Benzimidazole-4-methanol 3_4_Diaminobenzyl_alcohol->Final_Product Condensation (Acetic Acid, H+)

Caption: Synthetic pathway for 2-methyl-1H-benzimidazole-4-methanol.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reactants Check Purity of 3,4-Diaminobenzyl Alcohol Start->Check_Reactants Check_Conditions Verify Reaction Temperature and Time Check_Reactants->Check_Conditions [Pure] Purify_Reactant Purify Starting Material Check_Reactants->Purify_Reactant [Impure] Check_Catalyst Ensure Presence of Acid Catalyst Check_Conditions->Check_Catalyst [Optimized] Optimize_Conditions Adjust Temperature/Time Monitor with TLC Check_Conditions->Optimize_Conditions [Not Optimized] Check_Workup Review Neutralization and Extraction Check_Catalyst->Check_Workup [Present] Add_Catalyst Add Catalytic Amount of HCl Check_Catalyst->Add_Catalyst [Absent] Optimize_Workup Ensure Complete Neutralization & Efficient Extraction Check_Workup->Optimize_Workup [Not Optimized] End Improved Yield Check_Workup->End [Optimized] Purify_Reactant->Check_Conditions Optimize_Conditions->Check_Catalyst Add_Catalyst->Check_Workup Optimize_Workup->End

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-methyl-1H-benzimidazole-4-methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-methyl-1H-benzimidazole-4-methanol.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 Low or no yield of purified product after column chromatography. 1. Incorrect Solvent System: The chosen eluent may be too polar or non-polar, causing the compound to either remain on the column or elute too quickly with impurities.2. Compound Degradation: The compound may be sensitive to the silica gel.3. Improper Column Packing: Channeling in the column can lead to poor separation.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for benzimidazoles is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[1][2] Aim for an Rf value of 0.2-0.4 for the desired compound.2. Use Deactivated Silica: Treat silica gel with a small amount of a polar solvent like methanol or triethylamine before preparing the slurry to minimize interaction.3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles.
PUR-002 The purified product contains residual starting materials (e.g., o-phenylenediamine derivatives). 1. Incomplete Reaction: The initial synthesis reaction may not have gone to completion.2. Ineffective Extraction: The workup procedure may not have effectively removed the starting materials.3. Co-elution during Chromatography: The starting materials may have a similar polarity to the product in the chosen solvent system.1. Monitor Reaction: Use TLC to monitor the reaction progress and ensure the disappearance of starting materials.2. Acid-Base Extraction: Incorporate an acid wash (e.g., dilute HCl) during the workup to remove unreacted diamine starting materials as their water-soluble salts.3. Adjust Solvent Gradient: If using gradient chromatography, a shallower gradient may improve separation.
PUR-003 Difficulty in inducing crystallization during recrystallization. 1. Inappropriate Solvent: The chosen solvent may be too good of a solvent, preventing precipitation even at low temperatures.2. Solution is Undersaturated: The amount of solvent used is too high for the amount of product.3. Presence of Impurities: Impurities can inhibit crystal formation.1. Solvent Screening: Test the solubility of the crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] Consider solvent pairs like ethanol/water or ethyl acetate/hexanes.2. Reduce Solvent Volume: Carefully evaporate some of the solvent to concentrate the solution.3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound.4. Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before recrystallization.
PUR-004 The product appears as an oil instead of a solid after solvent removal. 1. Residual Solvent: Trace amounts of high-boiling point solvents may be present.2. Presence of Impurities: Impurities can lower the melting point of the compound.3. Compound is Amorphous: The compound may not have a well-defined crystal lattice.1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating.2. Trituration: Add a poor solvent in which the impurities are soluble but the product is not. Stir or sonicate the mixture to encourage solidification of the product.3. Attempt Recrystallization: Dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists. Allow to stand and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude 2-methyl-1H-benzimidazole-4-methanol?

A1: Column chromatography on silica gel is a widely effective method for purifying benzimidazole derivatives.[1][4] This technique is excellent for separating the target compound from unreacted starting materials and byproducts. For achieving high purity, column chromatography can be followed by recrystallization.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired product and any impurities. For benzimidazoles, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[2] A spot for the desired compound with an Rf (retention factor) value between 0.2 and 0.4 is generally considered optimal for good separation on a column.

Q3: What are some suitable solvents for recrystallizing 2-methyl-1H-benzimidazole-4-methanol?

A3: While specific data for this exact compound is limited, for similar benzimidazoles, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane or ethanol/water are often used.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. The melting point of 2-methyl-1H-benzimidazole is reported to be 175-177 °C.[6]

  • Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify any impurities.[7]

Q5: My 1H NMR spectrum shows broad peaks for the N-H and O-H protons. Is this normal?

A5: Yes, this is common. The protons on nitrogen and oxygen atoms can undergo exchange with each other and with trace amounts of water in the NMR solvent. This often results in broad signals. To confirm these peaks, you can add a drop of D2O to the NMR tube and re-acquire the spectrum; the N-H and O-H peaks should disappear or significantly decrease in intensity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 2-methyl-1H-benzimidazole-4-methanol using silica gel column chromatography.

1. Preparation of the Column: a. Select an appropriate size glass column based on the amount of crude material. b. Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

2. Loading the Sample: a. Dissolve the crude 2-methyl-1H-benzimidazole-4-methanol in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate). b. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder (dry loading). c. Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution and Fraction Collection: a. Begin eluting the column with the initial non-polar solvent system. b. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). c. Collect fractions in test tubes and monitor the elution of the compound by TLC. d. Combine the fractions that contain the pure product.

4. Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying 2-methyl-1H-benzimidazole-4-methanol by recrystallization.

1. Solvent Selection: a. Place a small amount of the crude product into several test tubes. b. Add a small amount of a different potential solvent to each tube and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional): a. If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. b. Hot filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals in a vacuum oven or desiccator to remove all solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude_Product Crude Product (Post-Reaction Workup) TLC_Analysis Purity Check by TLC Crude_Product->TLC_Analysis Assess Impurity Profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity and Structural Analysis (NMR, MP, etc.) Pure_Product->Final_Analysis

Caption: General workflow for the purification of 2-methyl-1H-benzimidazole-4-methanol.

Troubleshooting_Flowchart cluster_impure Impure Product cluster_low_yield Low Yield Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Low_Yield Is the yield acceptable? Check_Purity->Low_Yield Yes Impurity_Type Identify Impurity Type (TLC, NMR) Check_Purity->Impurity_Type No End Successful Purification Low_Yield->End Yes Review_Fractions Review all collected chromatography fractions Low_Yield->Review_Fractions No Re_Chromatograph Re-purify by Column Chromatography with Optimized Solvent System Impurity_Type->Re_Chromatograph Starting Material or Close-running byproduct Recrystallize Recrystallize from a different solvent Impurity_Type->Recrystallize Minor solid impurities Re_Chromatograph->Start Recrystallize->Start Check_Filtrate Check recrystallization mother liquor for product Review_Fractions->Check_Filtrate Check_Filtrate->Start Recover Product

References

Technical Support Center: Overcoming Solubility Challenges with 2-methyl-1H-benzimidazole-4-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-methyl-1H-benzimidazole-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-methyl-1H-benzimidazole-4-methanol?

Q2: I am observing poor solubility of 2-methyl-1H-benzimidazole-4-methanol in my aqueous buffer. What are the initial troubleshooting steps?

A2: For initial troubleshooting of poor aqueous solubility, consider the following:

  • pH Adjustment: The benzimidazole moiety has a basic character and can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, the hydroxyl group of the methanol substituent is weakly acidic. Experiment with a range of pH values to identify the optimal pH for solubilization.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (co-solvent) can significantly enhance solubility. Common co-solvents to try include DMSO, DMF, ethanol, methanol, and polyethylene glycol (PEG).

  • Heating and Sonication: Gently heating the solution or using a sonicator can help overcome the activation energy barrier for dissolution. However, be mindful of the compound's stability at elevated temperatures.

Q3: Can I use surfactants to improve the solubility of 2-methyl-1H-benzimidazole-4-methanol?

A3: Yes, surfactants can be an effective strategy. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble compounds can be encapsulated. Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.[1]

Q4: What are some advanced techniques if simple methods fail to provide adequate solubility?

A4: If basic methods are insufficient, you can explore more advanced formulation strategies, including:

  • Solid Dispersions: Dispersing the compound in a polymeric carrier can create an amorphous solid dispersion, which often exhibits higher apparent solubility and dissolution rates compared to the crystalline form.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility at the buffer's pH.Adjust the pH of the buffer. For a basic compound like a benzimidazole, lowering the pH may increase solubility.The compound remains in solution.
The concentration of the compound exceeds its solubility limit.Reduce the final concentration of the compound in the buffer.The compound dissolves completely.
Insufficient mixing or dissolution time.Increase mixing time, vortex, or sonicate the solution.The compound dissolves over time.
Issue 2: The compound is difficult to dissolve in any solvent.
Potential Cause Troubleshooting Step Expected Outcome
Highly crystalline nature (strong lattice energy).Try a range of polar aprotic solvents like DMSO or DMF, followed by dilution into the final medium.The compound dissolves in the strong organic solvent.
The compound may be a different polymorph with lower solubility.Consider techniques to generate an amorphous form, such as preparing a solid dispersion.The amorphous form shows improved solubility.
Impurities may be present.Purify the compound using an appropriate technique like recrystallization or chromatography.The purified compound exhibits different solubility characteristics.

Data Presentation

Table 1: Suggested Solvents and Excipients for Solubility Enhancement

Category Examples Mechanism of Action Considerations
Polar Protic Solvents Water (with pH adjustment), Methanol, EthanolSolvation through hydrogen bonding and polar interactions.Limited solubility of the hydrophobic benzimidazole core.
Polar Aprotic Solvents DMSO, DMF, AcetonitrileSolvation through dipole-dipole interactions.Potential for toxicity in biological assays; may need to be used in low concentrations.
Co-solvents Polyethylene Glycols (PEGs), Propylene GlycolReduce the polarity of the aqueous medium.Can affect biological assays at high concentrations.
Surfactants Tween® 80, Polysorbate 80, Cremophor® ELMicellar encapsulation of the hydrophobic compound.The concentration should be above the CMC.
Complexing Agents β-Cyclodextrins (e.g., HP-β-CD)Formation of inclusion complexes.Stoichiometry of the complex needs to be considered.
Polymers for Solid Dispersions PVP, HPMC, Soluplus®Formation of an amorphous solid dispersion.Requires specific preparation techniques (e.g., solvent evaporation, hot-melt extrusion).

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a pH range from 2 to 10.

  • Add an excess amount of 2-methyl-1H-benzimidazole-4-methanol to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable polymer (e.g., PVP K30) and a common solvent in which both the compound and the polymer are soluble (e.g., methanol).

  • Dissolve a specific ratio of 2-methyl-1H-benzimidazole-4-methanol and the polymer in the solvent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature (e.g., using XRD or DSC) and assess its dissolution rate in an aqueous medium compared to the pure crystalline compound.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with 2-methyl-1H-benzimidazole-4-methanol initial_assessment Initial Assessment: - Target concentration - Solvent system (Aqueous/Organic) start->initial_assessment aqueous_path Aqueous System initial_assessment->aqueous_path organic_path Organic Solvent initial_assessment->organic_path ph_adjustment Attempt pH Adjustment aqueous_path->ph_adjustment Start Here solvent_screening Screen Different Organic Solvents organic_path->solvent_screening check_ph Soluble? ph_adjustment->check_ph cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_cosolvent Soluble? cosolvent->check_cosolvent surfactant Use Surfactant (e.g., Tween 80) check_surfactant Soluble? surfactant->check_surfactant complexation Complexation with Cyclodextrin check_advanced Soluble? complexation->check_advanced solid_dispersion Prepare Solid Dispersion solid_dispersion->check_advanced particle_size Particle Size Reduction particle_size->check_advanced check_organic Soluble? solvent_screening->check_organic success Solubility Achieved failure Further Formulation Development Needed check_ph->cosolvent No check_ph->success Yes check_cosolvent->surfactant No check_cosolvent->success Yes check_surfactant->success Yes advanced_options Advanced Strategies check_surfactant->advanced_options No check_advanced->success Yes check_advanced->failure No check_organic->success Yes check_organic->failure No advanced_options->complexation advanced_options->solid_dispersion advanced_options->particle_size

Caption: A decision-making workflow for troubleshooting solubility issues.

Signaling_Pathway_Analogy cluster_strategies Solubilization Strategies compound Insoluble Compound (Crystalline State) energy_barrier Lattice Energy (Solvation Energy Barrier) compound->energy_barrier dissolved_state Solubilized Compound (In Solution) ph pH Adjustment (Ionization) ph->dissolved_state cosolvents Co-solvents (Reduces Solvent Polarity) cosolvents->dissolved_state surfactants Surfactants (Micellar Encapsulation) surfactants->dissolved_state complexation Cyclodextrins (Inclusion Complex) complexation->dissolved_state amorphous Solid Dispersions (Amorphous State) amorphous->dissolved_state

Caption: Strategies to overcome the energy barrier of dissolution.

References

Improving the reaction conditions for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzimidazole synthesis?

A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1][2][3] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[2]

Q2: I am getting a very low yield. What are the common causes and how can I improve it?

A2: Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For instance, some reactions that yield poorly at room temperature can see significant improvement when heated.[4][5] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[4][6]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[5] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[4][5][7][8][9] It's essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[5]

  • Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[6][10]

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.

Q3: I am observing the formation of significant side products. How can I increase the selectivity for my desired benzimidazole?

A3: Side product formation is a common issue, often arising from the reaction of the aldehyde with itself or incomplete cyclization. To improve selectivity:

  • Optimize the Catalyst: The choice of catalyst can significantly influence selectivity. For example, gold nanoparticles of a specific size have been shown to be highly selective for 2-substituted benzimidazoles.[9]

  • Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid is optimal. A slight excess of one reactant may be beneficial in some cases.

  • Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[9]

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent can significantly impact reaction yield and time. While some modern methods favor solvent-free conditions,[2][4][11] solvents like ethanol, methanol, and chloroform have been shown to be effective.[5][7] The optimal solvent often depends on the specific reactants and catalyst being used. It is recommended to perform small-scale screening with a few different solvents to identify the best one for your specific synthesis.[5][7]

Q5: My final product is highly colored. What are the best methods for purification?

A5: Colored impurities are common in benzimidazole synthesis.[6] Standard purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid benzimidazole products. Dissolving the crude product in a suitable hot solvent (like boiling water) and then allowing it to cool slowly can yield pure crystals.[10][12]

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, digesting the solution with activated carbon (Norite) before hot filtration can help adsorb colored impurities.[10][12]

  • Column Chromatography: For products that are difficult to crystallize or when isomers are present, silica gel column chromatography is a reliable purification method.[9][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inappropriate reaction temperature or time.Optimize the temperature; reactions often require heating.[4][5] Increase or decrease the reaction time based on TLC monitoring. Microwave irradiation can significantly shorten reaction times.[4][6]
Suboptimal catalyst or incorrect catalyst loading.Screen different catalysts (e.g., Lewis acids, ammonium salts, heterogeneous catalysts).[4][5][7][9] Optimize the catalyst loading; a 10 wt% loading was found to be optimal in one study, with higher amounts reducing yield.[5]
Incorrect solvent or solvent-free conditions are not suitable.Test a range of solvents like ethanol, methanol, or chloroform.[5][7] If a solvent-free reaction is failing, introducing a suitable solvent may facilitate the reaction.
Poor quality of starting materials.Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid using techniques like recrystallization or distillation.
Formation of Multiple Products / Low Selectivity Reaction temperature is too high or too low.Adjust the temperature. Some side reactions may be favored at higher temperatures, while lower temperatures might not provide enough energy for the desired cyclization.[9]
Incorrect choice of catalyst.The catalyst can influence selectivity. For example, the size of gold nanoparticles was found to affect the selectivity of the reaction.[9] Experiment with different catalysts.
Oxidative side reactions or degradation.If the reactants or products are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation Product is soluble in the work-up solvent.After neutralization of the reaction mixture, the benzimidazole product often precipitates and can be collected by filtration.[10][14] If it remains in solution, extract with an appropriate organic solvent like ethyl acetate.[4]
Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion.
Product Discoloration Formation of oxidative byproducts.Use decolorizing carbon (Norite) during recrystallization.[10] Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions with reduced color impurities.[6]
Impurities in starting materials.Purify the starting materials before the reaction.

Data on Reaction Condition Optimization

Table 1: Effect of Catalyst and Solvent on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

Reaction: o-phenylenediamine (1 mmol) + Benzaldehyde (1 mmol) at Room Temperature

Catalyst (mol)SolventTime (hours)Yield (%)Reference
NH₄Br (1)None-20[7]
NH₄Br (1)CHCl₃-40[7]
NH₄Cl (4)CHCl₃494[7]
NoneEthanol432[5]
NoneEthanol1660[5]
MgO@DFNS (5 wt%)Ethanol-85[5]
MgO@DFNS (10 wt%)Ethanol-95[5]
MgO@DFNS (15 wt%)Ethanol-<95[5]

Table 2: Effect of Temperature and Microwave (MW) Irradiation

Reaction: N-phenyl-o-phenylenediamine (1 mmol) + Benzaldehyde (1 mmol)

Catalyst (mol %)SolventTemperature (°C)Time (min)MethodYield (%)Reference
Er(OTf)₃ (1)Ethyl lactateRoom Temp120Stirring0[4]
Er(OTf)₃ (1)Ethyl lactate100120Stirring15.3[4]
Er(OTf)₃ (1)None605-10MW86-99[4]
Er(OTf)₃ (1)Water100120Stirring89.7[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride [7]

  • To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).

  • Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).

  • After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [4]

  • In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualized Workflows

G cluster_start Start cluster_check Initial Checks cluster_optimize Optimization Steps cluster_advanced Advanced Methods cluster_end Outcome start Low Yield Observed tlc Monitor Reaction by TLC start->tlc Is reaction proceeding? reagents Check Starting Material Purity temp Optimize Temperature (Increase/Decrease) reagents->temp tlc->reagents No/Slow Reaction time Adjust Reaction Time tlc->time Yes, but slow catalyst Screen Catalysts & Optimize Loading temp->catalyst end_node Improved Yield temp->end_node solvent Screen Solvents / Try Solvent-Free catalyst->solvent catalyst->end_node microwave Consider Microwave Synthesis solvent->microwave solvent->end_node time->temp time->end_node microwave->end_node

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

reaction_pathway reactant1 o-Phenylenediamine intermediate1 Schiff Base Intermediate reactant1->intermediate1 + H₂O reactant2 Aldehyde reactant2->intermediate1 product 2-Substituted Benzimidazole intermediate1->product Oxidative Cyclization (-2H) catalyst Catalyst (e.g., Acid, Metal) catalyst->intermediate1 catalyst->product

Caption: General reaction pathway for benzimidazole synthesis from an aldehyde.

References

Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Synthesis & Reaction Issues

Question 1: I am experiencing very low or no yield of the desired product during the synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of 2-methyl-1H-benzimidazole derivatives can stem from several factors. A common synthetic route involves the condensation of a substituted o-phenylenediamine with acetic acid or a derivative, followed by reduction of a carboxyl group.

Potential Causes and Troubleshooting Steps:

  • Incomplete Condensation: The initial formation of the benzimidazole ring is crucial. Ensure the reaction conditions are optimal for cyclization.

    • Action: If using a method like the Phillips condensation, ensure the reaction is heated sufficiently (typically >100 °C) and for an adequate duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Action: The choice of acid can be critical. While glacial acetic acid is common for forming the 2-methyl group, polyphosphoric acid can also be used to promote cyclization.[1]

  • Inefficient Reduction: If you are synthesizing from the corresponding carboxylic acid or ester, the choice and handling of the reducing agent are critical.

    • Action: For the reduction of a carboxylic acid or ester to an alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) are typically used. Ensure the LiAlH₄ is fresh and the solvent is completely dry, as it reacts violently with water.

    • Action: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent by atmospheric moisture.

  • Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions and prolonged high temperatures.

    • Action: During workup, neutralize the reaction mixture carefully. For instance, after an acidic condensation, use a base like sodium bicarbonate or sodium hydroxide solution to neutralize the excess acid.[1]

  • Sub-optimal Reaction Temperature: Both the condensation and reduction steps are temperature-sensitive.

    • Action: For the condensation step, ensure the temperature is high enough to drive the reaction to completion. For the reduction with LiAlH₄, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed.

Question 2: My final product is impure, and I am having difficulty with purification. What are some common impurities and how can I remove them?

Answer: Purification of benzimidazole derivatives can be challenging due to their polarity and potential for hydrogen bonding. Common impurities often include unreacted starting materials, intermediates, and side-products.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Incomplete reaction can leave behind the starting o-phenylenediamine derivative or the carboxylic acid/ester.

    • Purification Method: Column chromatography on silica gel is a highly effective method for separating the more polar product from less polar starting materials.[1] A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often a good starting point.

  • Over-alkylation or Side Reactions: Depending on the specific reagents and conditions, side reactions can occur.

    • Purification Method: Recrystallization can be an effective technique for removing minor impurities. Suitable solvents for recrystallization of benzimidazole derivatives often include ethanol, methanol, or mixtures of ethanol and water.

  • Incomplete Reduction: If synthesizing from the carboxylic acid or ester, the starting material may remain.

    • Purification Method: Column chromatography is generally effective in separating the alcohol product from the more polar carboxylic acid or the less polar ester.

  • Salts from Workup: Residual salts from neutralization steps can contaminate the product.

    • Purification Method: Ensure to wash the organic extracts thoroughly with water and then brine during the workup to remove inorganic salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)?

Q2: How should I store 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) to ensure its stability?

A2: Benzimidazole derivatives are generally stable under normal laboratory conditions.[4] However, to ensure long-term stability, it is recommended to store the compound in a tightly sealed container, protected from light and moisture, at a cool and dry place. For solutions, storage at low temperatures (-20 °C or -80 °C) is advisable to prevent degradation.[5]

Q3: What are the key safety precautions I should take when handling this compound?

A3: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Data Presentation

Table 1: Solubility of Structurally Similar Benzimidazole Derivatives

CompoundSolventSolubilityReference
1H-BenzimidazoleAlcoholFreely soluble[3]
1H-BenzimidazoleEtherSparingly soluble[3]
1H-BenzimidazoleBenzene, Petroleum EtherPractically insoluble[3]
1H-Benzimidazole-2-methanolMethanolSoluble[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) via Reduction of Methyl 2-methyl-1H-benzimidazole-4-carboxylate

This protocol is a representative method and may require optimization.

Step 1: Synthesis of Methyl 2-methyl-1H-benzimidazole-4-carboxylate

  • To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in glacial acetic acid, add a catalytic amount of a strong acid (e.g., HCl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 2-methyl-1H-benzimidazole-4-carboxylate.

Step 2: Reduction to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-methyl-1H-benzimidazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) start Methyl 3,4-diaminobenzoate step1 Condensation with Acetic Acid start->step1 intermediate Methyl 2-methyl-1H-benzimidazole-4-carboxylate step1->intermediate step2 Reduction with LiAlH4 intermediate->step2 product 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) step2->product

Caption: A plausible synthetic route to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_condensation Check Condensation Step start->check_condensation check_reduction Check Reduction Step start->check_reduction condensation_issue1 Incomplete Reaction? check_condensation->condensation_issue1 condensation_issue2 Degradation? check_condensation->condensation_issue2 reduction_issue1 Inactive Reducing Agent? check_reduction->reduction_issue1 reduction_issue2 Incomplete Reaction? check_reduction->reduction_issue2 solution_c1 Increase Reaction Time/Temp Monitor by TLC condensation_issue1->solution_c1 Yes solution_c2 Mild Workup Conditions condensation_issue2->solution_c2 Yes solution_r1 Use Fresh LiAlH4 Ensure Anhydrous Conditions reduction_issue1->solution_r1 Yes solution_r2 Increase Equivalents of LiAlH4 Increase Reaction Time reduction_issue2->solution_r2 Yes

Caption: A decision tree for troubleshooting low product yield.

Diagram 3: Hypothetical Signaling Pathway Involvement

Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth benzimidazole 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) (Hypothetical Inhibitor) benzimidazole->pi3k

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Enhancing the Biological Efficacy of 2-Methylbenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-methylbenzimidazole analogs.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for common experimental challenges.

QuestionAnswer
Compound Solubility Issues
My 2-methylbenzimidazole analog is poorly soluble in aqueous media for my cell-based assay. How can I improve its solubility?Many benzimidazole derivatives have low aqueous solubility. Here are a few strategies to enhance solubility: 1. Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) to dissolve the compound before diluting it in your aqueous assay medium.[1][2][3][4] Ensure the final solvent concentration is non-toxic to your cells. 2. pH Adjustment: Depending on the pKa of your analog, adjusting the pH of the buffer might improve solubility. 3. Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[2] 4. Prodrugs: If feasible, synthesizing a more soluble prodrug that metabolizes to the active compound within the cell can be an effective strategy.[1]
I observe precipitation of my compound in the culture medium during the experiment. What should I do?This can be due to exceeding the solubility limit of your compound in the final assay medium. Try the following: 1. Lower the final concentration: If possible, perform a dose-response experiment to see if a lower, more soluble concentration still yields the desired biological effect. 2. Optimize the co-solvent concentration: You may need to slightly increase the percentage of the co-solvent, but always include a vehicle control to account for any solvent effects. 3. Prepare fresh stock solutions: Some compounds may degrade or precipitate upon storage. Prepare fresh stock solutions for each experiment.
Inconsistent Results in Cell-Based Assays
I am seeing significant variability in my IC50 values between experiments. What could be the cause?Inconsistent IC50 values can arise from several factors: 1. Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 2. Cell seeding density: Ensure a consistent number of cells are seeded in each well, as this can affect the drug-to-cell ratio. 3. Compound stability: Your analog may not be stable in the culture medium over the duration of the assay. Consider shorter incubation times or replenishing the compound. 4. Assay timing: The metabolic state of the cells can influence their response to a compound. Perform your assays at a consistent time point after seeding.
My positive and negative controls are not behaving as expected. What should I check?If your controls are failing, it points to a fundamental issue with your assay setup: 1. Reagent integrity: Check the quality and expiration dates of your cell culture media, serum, and assay reagents. 2. Cell health: Ensure your cells are healthy and free from contamination, such as mycoplasma.[5][6] 3. Instrument calibration: Verify that the plate reader or other instruments used for data acquisition are properly calibrated.
Antimicrobial Assay Issues
I am not observing any antimicrobial activity with my 2-methylbenzimidazole analog, even though it has been reported to be active. Why might this be?Several factors could contribute to a lack of observed activity: 1. Bacterial strain differences: The susceptibility to an antimicrobial agent can vary between different strains of the same bacterial species. Confirm the strain you are using. 2. Inoculum size: The starting number of bacteria can influence the minimum inhibitory concentration (MIC). Ensure you are using a standardized inoculum. 3. Assay medium components: Some components of the growth medium can interfere with the activity of your compound. Consider using a different medium. 4. Compound binding: The analog might be binding to the plastic of the microplate, reducing its effective concentration. Using low-binding plates may help.
The MIC values I am obtaining are higher than what is reported in the literature. What could be the reason?Discrepancies in MIC values can be due to: 1. Different methodologies: The broth microdilution method, agar dilution, and disk diffusion methods can yield different results. Ensure you are using a comparable method to the literature. 2. Incubation time: The duration of incubation can affect the final MIC reading. Standardize your incubation time based on the growth rate of the microorganism. 3. Definition of inhibition: The endpoint for determining the MIC (e.g., complete visual inhibition of growth) should be consistent.
Off-Target Effects and Cytotoxicity
My 2-methylbenzimidazole analog is showing general cytotoxicity to my cell lines and not the specific effect I am investigating. How can I address this?High concentrations of a compound can often lead to non-specific cytotoxicity. To investigate a specific mechanism, consider the following: 1. Dose-response curve: A steep dose-response curve may suggest a specific target, while a shallow curve can indicate non-specific toxicity. 2. Time-course experiment: A specific effect may be observable at earlier time points before general cytotoxicity becomes dominant. 3. Counter-screening: Test your compound against a panel of unrelated targets to identify potential off-target effects. 4. Structural modifications: Synthesize and test analogs with minor structural changes to see if the desired activity can be separated from the cytotoxicity.

Data Presentation

Comparative Anticancer Efficacy of 2-Methylbenzimidazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-methylbenzimidazole derivatives against different human cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 1,2-disubstitutedA549 (Lung)111.70 ± 6.22[7]
DLD-1 (Colon)185.30 ± 5.87[7]
Analog 2 1,2-disubstitutedA549 (Lung)176.80 ± 4.66[7]
Analog 3 N-sec-butyl-2-phenylMDA-MB-231 (Breast)29.7[8]
Benzimidazole 2 Hydroxyl at C2HCT-116 (Colon)16.18 ± 3.85[9]
MCF-7 (Breast)30.29 ± 6.39[9]
Benzimidazole 4 Benzyloxy at C2HCT-116 (Colon)24.08 ± 0.31[9]
MCF-7 (Breast)8.86 ± 1.10[9]
NI-11 Benzimidazole derivativeA549 (Lung)2.90[10]
MCF-7 (Breast)7.17[10]
NI-18 Benzimidazole derivativeA549 (Lung)2.33[10]
MCF-7 (Breast)6.10[10]
Compound 2a 3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazolium chlorideMDA-MB-231 (Breast)165.02[11]

Note: Experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.

Comparative Antimicrobial Efficacy of 2-Methylbenzimidazole Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-methylbenzimidazole derivatives against different microbial strains.

CompoundSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
2-phenyl-1H-benzimidazole derivative 2-phenyl substitutionP. aeruginosa25[12]
2-substituted N-benzyl benzimidazole N-benzyl substitutionS. aureus12.5[12]
1-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-3-(4-chlorophenyl)urea Complex substitutionE. coli0.61 µM[12]
4-(2-(4-(6-methyl-1H-benzimidazol-2-yl)phenyl)hydrazono)pyrazolidine-3,5-dione Complex substitutionS. aureus0.58 µM[12]

Note: MIC values can be reported in µg/mL or µM. Conversion may be necessary for direct comparison. Experimental conditions vary between studies.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is for determining the effect of a 2-methylbenzimidazole analog on tubulin polymerization using a fluorescence-based assay.[13]

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (2-methylbenzimidazole analog) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

  • Negative control (vehicle)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare the polymerization buffer by adding GTP to a final concentration of 1 mM.

    • Prepare a stock solution of the fluorescent reporter in the polymerization buffer.

    • Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.

  • Assay Setup:

    • On ice, add the following to each well of the 96-well plate:

      • Polymerization buffer with fluorescent reporter.

      • Test compound dilution, positive control, or negative control.

    • Initiate the reaction by adding the tubulin solution to each well to a final concentration of 2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • The curve for the negative control should show a sigmoidal shape with three phases: nucleation, growth, and plateau.

    • Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization. An inhibitor will decrease the rate and extent of polymerization, while an enhancer will increase it.

    • Calculate the IC50 (for inhibitors) or EC50 (for enhancers) by testing a range of compound concentrations.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a 2-methylbenzimidazole analog against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (2-methylbenzimidazole analog) dissolved in a suitable solvent

  • Positive control antibiotic

  • Negative control (vehicle)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare a two-fold serial dilution of the test compound in the broth medium.

    • Also, prepare dilutions for the positive control antibiotic and the negative vehicle control.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.

    • Include a well with only broth as a sterility control and a well with broth and inoculum as a growth control.

  • Incubation:

    • Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.

Mandatory Visualization

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition 2-Methylbenzimidazole_Analog 2-Methylbenzimidazole Analog Tubulin_Dimer α/β-Tubulin Dimer 2-Methylbenzimidazole_Analog->Tubulin_Dimer Binds to β-tubulin Microtubule Microtubule Tubulin_Dimer->Microtubule Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-methylbenzimidazole analogs leading to apoptosis.

Experimental Workflow: Anticancer Screening

G cluster_1 Anticancer Screening Workflow Start Start: Synthesized Analogs Solubility Solubility & Stability Assessment Start->Solubility Cell_Culture Cancer Cell Line Culture Solubility->Cell_Culture Treatment Treat Cells with Analogs (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Calculate IC50 Values Viability_Assay->IC50 Mechanism_Study Mechanism of Action Studies (for potent analogs) IC50->Mechanism_Study End End: Identify Lead Compounds Mechanism_Study->End

Caption: A typical workflow for the in vitro anticancer screening of 2-methylbenzimidazole analogs.

Logical Relationship: Structure-Activity Relationship (SAR) for Antimicrobial Activity

G cluster_2 Structure-Activity Relationship (SAR) for Antimicrobial Efficacy Core 2-Methylbenzimidazole Core Position_1 N1-Substitution Core->Position_1 Position_2 C2-Substitution Core->Position_2 Position_5_6 C5/C6-Substitution Core->Position_5_6 Activity Antimicrobial Activity Position_1->Activity Modulates Activity Position_2->Activity Crucial for Potency Position_5_6->Activity Influences Spectrum

Caption: Key positions on the 2-methylbenzimidazole scaffold influencing antimicrobial activity.

References

Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1H-benzimidazole-4-methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-methyl-1H-benzimidazole-4-methanol, focusing on the identification and mitigation of side reaction products.

Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC analysis. What are the likely side reactions?

A1: A dark reaction mixture and multiple TLC spots suggest the formation of several impurities. The synthesis of 2-methyl-1H-benzimidazole-4-methanol via the Phillips condensation of 3,4-diaminobenzyl alcohol with acetic acid can be accompanied by side reactions involving the benzyl alcohol moiety and the diamine starting material.

Potential Side Reactions:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (2-methyl-1H-benzimidazole-4-carbaldehyde) or carboxylic acid (2-methyl-1H-benzimidazole-4-carboxylic acid), especially if the reaction is exposed to air at elevated temperatures.[1][2][3]

  • Etherification: Under acidic conditions, the benzyl alcohol can undergo self-condensation to form a dibenzyl ether byproduct.[4][5] It can also react with the solvent if an alcohol is used as the reaction medium.

  • Dimerization/Polymerization: Unreacted 3,4-diaminobenzyl alcohol or the benzimidazole product can undergo intermolecular reactions to form dimers or oligomeric impurities, leading to a complex product mixture.

  • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted N-acetylated intermediate (N-(2-amino-4-(hydroxymethyl)phenyl)acetamide).

  • Dehydration: Although less common for benzyl alcohols unless under harsh acidic conditions, dehydration of the benzyl alcohol to form a vinylbenzimidazole derivative is a possibility.[6][7]

dot

Protecting_Group_Strategy start 3,4-Diaminobenzyl alcohol protect Protect -OH group (e.g., TBDMSCl) start->protect protected_amine Protected Diamine protect->protected_amine cyclization Phillips Condensation (Acetic Acid) protected_amine->cyclization protected_benzimidazole Protected Benzimidazole cyclization->protected_benzimidazole deprotect Deprotect -OH group (e.g., TBAF) protected_benzimidazole->deprotect final_product 2-Methyl-1H-benzimidazole-4-methanol deprotect->final_product

References

Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1H-Benzimidazole-4-methanol, 2-methyl-?

A1: Based on stability studies of similar benzimidazole derivatives, it is recommended to store 1H-Benzimidazole-4-methanol, 2-methyl- in a cool, dark, and dry place.[1] Benzimidazoles can be sensitive to light and moisture, which may lead to degradation.[2][3] For long-term storage, temperatures of 4°C or -20°C are advisable.[4]

Q2: What are the likely degradation pathways for this compound?

Q3: Which analytical techniques are most suitable for stability and degradation analysis?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1][2][6][7] Ultra-Performance Liquid Chromatography (UPLC) can also be used for higher resolution and sensitivity.[8] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[1]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[9][10] This is a critical step in drug development to:

  • Identify potential degradation products.[9]

  • Understand the degradation pathways.[11]

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[11][12]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during stability testing.

  • Question: I am seeing new, unexpected peaks in my HPLC analysis of a stability sample of 1H-Benzimidazole-4-methanol, 2-methyl-. What could be the cause?

  • Answer: Unexpected peaks are likely degradation products. To identify the cause, consider the following:

    • Review Storage Conditions: Was the sample exposed to light, elevated temperatures, or humidity? Benzimidazoles are known to be photosensitive.[1]

    • Analyze the Mobile Phase and Diluent: Is it possible the compound is reacting with your mobile phase or diluent? Consider preparing a fresh sample in a different, inert solvent.

    • Perform a Forced Degradation Study: A controlled forced degradation study will help you identify the expected degradation products under specific stress conditions (acid, base, oxidation, heat, photolytic).[11] This can help to tentatively identify the peaks you are observing.

    • Utilize LC-MS: To definitively identify the unknown peaks, analysis by LC-MS is recommended to obtain the mass of each impurity.

Issue 2: The concentration of my compound is decreasing over time, but I don't see any significant degradation peaks.

  • Question: My assay results show a loss of the main compound peak over time, but there are no corresponding large impurity peaks. Where is my compound going?

  • Answer: This phenomenon, often referred to as a "mass balance" issue, can occur for several reasons:

    • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by the UV detector at the wavelength you are using. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Precipitation: The compound may be precipitating out of solution, especially if the storage solvent is not optimal or if the concentration is high. Visually inspect your samples for any solid material.

    • Adsorption: The compound may be adsorbing to the surface of the storage container. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.

    • Formation of Involatile Products: If you are using a mass spectrometer, some degradation products might be involatile and not detected.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Benzimidazole Derivatives

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acidic Hydrolysis 0.1 M HCl2 - 8 hours at 60°CHydrolysis of susceptible functional groups
Basic Hydrolysis 0.1 M NaOH2 - 8 hours at 60°CHydrolysis of susceptible functional groups
Oxidative Degradation 3% H₂O₂24 hours at room temperatureN-oxides, ring-opened products
Thermal Degradation 80°C48 hoursVarious thermal degradants
Photolytic Degradation ICH Option 1 or 2As per guidelinesPhotoproducts, often colored

Note: These are general conditions and should be optimized for 1H-Benzimidazole-4-methanol, 2-methyl-. The goal is to achieve 5-20% degradation of the active substance.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 1H-Benzimidazole-4-methanol, 2-methyl- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze the samples at different time points.

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Note: This method is a starting point and may require optimization for 1H-Benzimidazole-4-methanol, 2-methyl- to ensure adequate separation from all degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 1H-Benzimidazole-4-methanol, 2-methyl- (API) Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photolytic Photolytic (ICH Q1B) Stock_Solution->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS Degradant Identification (LC-MS) HPLC->LCMS If degradants > threshold Potential_Degradation_Pathways cluster_pathways Potential Degradation Routes Parent 1H-Benzimidazole-4-methanol, 2-methyl- Oxidation Oxidation (e.g., N-oxide formation, ring cleavage) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Hydrolysis Hydrolysis (if susceptible groups exist) Parent->Hydrolysis Acid / Base Photodegradation Photodegradation (various photoproducts) Parent->Photodegradation Light Exposure

References

Technical Support Center: Production of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)?

A1: A widely applicable and scalable two-step method is the preferred route. This involves an initial Phillips condensation of a substituted o-phenylenediamine with acetic acid or its derivative to form the benzimidazole core, followed by the reduction of a carboxylic acid functional group to the desired methanol.

Q2: Which starting materials are recommended for this synthesis?

A2: For the initial condensation step to form the key intermediate, 2-methyl-1H-benzimidazole-4-carboxylic acid, the recommended starting material is 2,3-diaminobenzoic acid. For the subsequent reduction, a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically employed.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters include reaction temperature, reaction time, purity of starting materials and solvents, and the stoichiometry of the reagents. Anhydrous conditions are particularly crucial during the reduction step with LiAlH₄.

Q4: Are there any significant safety precautions to consider?

A4: Yes, particularly when working with Lithium Aluminum Hydride (LiAlH₄). It is a highly reactive and pyrophoric substance that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Proper personal protective equipment (PPE) is mandatory.

Q5: How can the purity of the final product be assessed?

A5: The purity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also provide a preliminary indication of purity.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid

This procedure is based on the Phillips condensation reaction.[1][2][3]

Materials:

  • 2,3-Diaminobenzoic acid

  • Acetic Anhydride

  • 4M Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask, suspend 2,3-diaminobenzoic acid in 4M hydrochloric acid.

  • To this suspension, add acetic anhydride dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize it with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash it with cold water, and dry it.

  • For purification, recrystallize the crude product from an ethanol/water mixture. Decolorize with activated charcoal if necessary.

  • Collect the purified crystals by filtration and dry them under a vacuum.

Protocol 2: Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)

This protocol details the reduction of the carboxylic acid to an alcohol using LiAlH₄.[4][5]

Materials:

  • 2-methyl-1H-benzimidazole-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-methyl-1H-benzimidazole-4-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0°C.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of Na₂SO₄.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Benzimidazole Synthesis (Analogous Reactions)

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
1o-Phenylenediamine, Acetic Acid4M HCl-Reflux2~85[1]
1o-Phenylenediamine, Acetic Anhydride--Refluxseveralhigh[6]
2Carboxylic AcidAnhydrous THFLiAlH₄Reflux4-680-99[7]

Note: The yields are based on analogous reactions and may vary for the specific synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Troubleshooting Guides

Troubleshooting Guide 1: Synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure sufficient reflux time and monitor reaction progress by TLC. Increase the amount of acetic anhydride if necessary.
Product loss during workup.Carefully control the pH during neutralization to ensure complete precipitation. Use minimal amounts of solvent for recrystallization.
Product is colored/impure Presence of starting material or side products.Ensure complete reaction. Purify the product by recrystallization with activated charcoal to remove colored impurities.
Incomplete acylation or side reactions.Ensure the reaction is carried out under acidic conditions to promote the desired cyclization.[1]
Troubleshooting Guide 2: Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI)
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive LiAlH₄.Use a fresh, unopened container of LiAlH₄. Ensure all glassware is flame-dried and solvents are anhydrous.
Insufficient amount of LiAlH₄.Use a molar excess of LiAlH₄ to account for the acidic proton of the carboxylic acid and any residual water.[4]
Formation of a gelatinous precipitate during workup Improper quenching of the reaction.Follow a careful quenching procedure at 0°C. The Fieser workup (sequential addition of water, NaOH solution, and more water) can help to form a granular, easily filterable precipitate.
Incomplete reaction Starting material is not fully dissolved.Use a larger volume of anhydrous THF to ensure the starting material is fully dissolved before addition to the LiAlH₄ suspension.
Product is difficult to purify Presence of aluminum salts.Ensure the precipitate is thoroughly washed with THF after filtration to recover all the product. A silica gel plug filtration might be necessary.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) cluster_step1 Step 1: Phillips Condensation cluster_step2 Step 2: Reduction start1 Start: 2,3-Diaminobenzoic Acid + Acetic Anhydride reaction1 Reflux in 4M HCl start1->reaction1 workup1 Neutralization & Precipitation reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate Intermediate: 2-methyl-1H-benzimidazole-4-carboxylic acid purification1->intermediate start2 Start: Intermediate + LiAlH4 in Anhydrous THF intermediate->start2 reaction2 Reflux under Inert Atmosphere start2->reaction2 workup2 Quenching & Filtration reaction2->workup2 purification2 Column Chromatography/Recrystallization workup2->purification2 final_product Final Product: 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) purification2->final_product

Caption: Synthetic workflow for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

troubleshooting_logic Troubleshooting Logic for Low Yield in Reduction Step start Low Yield in Reduction Step check_sm Is starting material consumed? (Check TLC) start->check_sm sm_present Starting material remains check_sm->sm_present No no_sm No starting material check_sm->no_sm Yes inactive_reagent Possible inactive LiAlH4 or wet solvent sm_present->inactive_reagent insufficient_reagent Insufficient LiAlH4 used sm_present->insufficient_reagent solubility_issue Poor solubility of starting material sm_present->solubility_issue workup_loss Product loss during workup no_sm->workup_loss solution1 Use fresh LiAlH4 and anhydrous solvents inactive_reagent->solution1 solution2 Increase molar excess of LiAlH4 insufficient_reagent->solution2 solution3 Increase solvent volume solubility_issue->solution3 solution4 Optimize quenching and extraction procedure workup_loss->solution4

Caption: Troubleshooting decision tree for the reduction step.

signaling_pathway Simplified EGFR Signaling Pathway and Benzimidazole Inhibition EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ligand Binding & Dimerization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Benzimidazole Benzimidazole Derivative (Kinase Inhibitor) Benzimidazole->Raf Inhibition Benzimidazole->MEK

Caption: Benzimidazole derivatives as inhibitors in the EGFR signaling pathway.

References

Technical Support Center: Quantitative Analysis of 2-Methylbenzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-methylbenzimidazoles. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of 2-methylbenzimidazoles using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active sites on the column (silanols).- Use a high-purity silica column. - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it may affect MS compatibility). - Adjust mobile phase pH to suppress silanol ionization (typically pH < 4).
Column overload.- Reduce the injection volume or dilute the sample.
Extra-column dead volume.- Use shorter, narrower internal diameter tubing between the injector, column, and detector. - Ensure all fittings are secure and properly connected.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.- Reduce the injection volume or dilute the sample.
Broad Peaks Low flow rate.- Increase the mobile phase flow rate.
Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
High dead volume in the system.- Check and minimize the length and diameter of tubing.
Split Peaks Partially clogged frit or column void.- Reverse flush the column (if recommended by the manufacturer). - If a void is present, the column may need to be replaced.
Sample solvent incompatible with the mobile phase.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Irreproducible Retention Times Inconsistent mobile phase composition.- Ensure mobile phase components are accurately measured and well-mixed. - Degas the mobile phase to remove dissolved air.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.- Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Variation? start->retention sensitivity Low Sensitivity? start->sensitivity tailing Tailing/Fronting peak_shape->tailing Yes broad Broad Peaks peak_shape->broad Yes split Split Peaks peak_shape->split Yes drift Drifting Retention retention->drift Yes low_signal Low Signal/Noise sensitivity->low_signal Yes check_sample Check Sample Prep: - Solvent - Concentration tailing->check_sample check_mobile_phase Check Mobile Phase: - Composition - pH - Degassing tailing->check_mobile_phase check_column Check Column: - Age/Contamination - Voids tailing->check_column broad->check_mobile_phase check_system Check HPLC System: - Leaks - Dead Volume - Temperature broad->check_system split->check_sample split->check_column drift->check_mobile_phase drift->check_system low_signal->check_sample check_detector Check Detector: - Wavelength - Lamp low_signal->check_detector

Caption: A flowchart for systematic HPLC troubleshooting.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Low Sensitivity Leak in the system (injector, column fittings, MS interface).- Perform a leak check using an electronic leak detector. - Tighten fittings or replace ferrules and septa.
Dirty ion source.- Vent the MS and clean the ion source components according to the manufacturer's instructions.
Inactive column or liner.- Deactivate the liner or use a new, deactivated liner. - Condition the column.
Incorrect injection parameters.- Optimize injector temperature and split/splitless parameters.
Peak Tailing Active sites in the injector liner or column.- Use a deactivated liner. - Trim the front end of the column (10-20 cm). - If the problem persists, replace the column.
Sample adsorption.- Derivatization of the analyte may be necessary to improve volatility and reduce active site interactions.
Ghost Peaks Contamination from a previous injection (carryover).- Run a solvent blank to confirm carryover. - Increase the bake-out time at the end of the run. - Clean the injector and syringe.
Septum bleed.- Use a high-quality, low-bleed septum. - Lower the injector temperature if possible.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components affecting ionization.- Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Use a matrix-matched calibration curve.
- Use a stable isotope-labeled internal standard.

Experimental Workflows

Sample Preparation Workflow for Biological Fluids

Sample_Prep_Workflow start Biological Sample (e.g., Urine, Plasma) protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) (Optional, for cleaner samples) supernatant_collection->spe evaporation Evaporation to Dryness spe->evaporation Yes spe->evaporation No, proceed to evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: A general workflow for preparing biological samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 2-methylbenzimidazole in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like 2-methylbenzimidazole is the interaction between the analyte and acidic silanol groups on the surface of the silica-based column packing material. To mitigate this, it is recommended to use a modern, high-purity silica column with end-capping, or to add a competing base to the mobile phase. Adjusting the mobile phase to a lower pH (e.g., below 4) can also help by protonating the silanol groups and reducing unwanted interactions.

Q2: How can I improve the sensitivity of my LC-MS method for 2-methylbenzimidazole?

A2: To enhance sensitivity, consider the following:

  • Optimize MS parameters: Adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the ionization of 2-methylbenzimidazole.

  • Mobile phase composition: Use mobile phase additives that promote ionization, such as formic acid for positive ion mode. Ensure high-purity solvents to minimize background noise.

  • Sample preparation: A thorough sample cleanup to remove matrix components can reduce ion suppression and improve the signal-to-noise ratio.

  • Chromatography: Improve peak shape and reduce peak width through optimized chromatography, as sharper peaks lead to higher intensity.

Q3: I am observing ghost peaks in my GC-MS analysis. What are the likely sources?

A3: Ghost peaks in GC-MS can originate from several sources:

  • Carryover: Residual sample from a previous, more concentrated injection. To address this, run a solvent blank after a high-concentration sample and ensure the syringe and injector are clean.

  • Septum bleed: Degradation products from the injector septum. Use a high-quality, low-bleed septum and avoid unnecessarily high injector temperatures.

  • Contaminated carrier gas or gas lines: Impurities in the carrier gas can accumulate on the column and elute as broad peaks. Ensure high-purity gas and use appropriate traps.

Q4: What is a matrix effect and how can I minimize it in the analysis of 2-methylbenzimidazole in biological samples?

A4: A matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification.[1] To minimize matrix effects:

  • Effective sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components.[2]

  • Chromatographic separation: Optimize your HPLC or GC method to separate 2-methylbenzimidazole from matrix components.

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.

  • Internal standards: Use a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte, thus compensating for the effect.

Q5: What type of HPLC column is best suited for the analysis of 2-methylbenzimidazole?

A5: A C18 column is a good starting point for the reversed-phase separation of 2-methylbenzimidazole. However, due to its basic nature, a column with low silanol activity or one that is specifically designed for the analysis of basic compounds is recommended to achieve better peak shape and reproducibility.[3]

Experimental Protocols

Example HPLC-UV Method for the Quantification of a Benzimidazole Derivative in a Pharmaceutical Formulation

This protocol is a general example and may require optimization for 2-methylbenzimidazole.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of mobile phase A (0.05% orthophosphoric acid in water) and mobile phase B (acetonitrile). The pH of mobile phase A should be adjusted to 4.5 with a sodium hydroxide solution.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[4]

2. Standard Preparation:

  • Prepare a stock solution of the 2-methylbenzimidazole reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Perform serial dilutions to create a series of calibration standards.

3. Sample Preparation (for tablets):

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.

  • Transfer to a volumetric flask and add a suitable solvent.

  • Sonicate to dissolve the active ingredient.

  • Dilute to volume with the solvent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of 2-methylbenzimidazole in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table is an example of a validation summary for a quantitative LC-MS/MS method, adapted from a study on related benzimidazole impurities.[2]

Table 1: Validation Summary for a Quantitative LC-MS/MS Method

Parameter Result
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.6 - 10.0 ng/mL
Limit of Quantification (LOQ) 2.0 - 30.0 ng/mL
Accuracy (Recovery %) 94.32% - 107.43%
Precision (RSD %) < 6.5%

References

Validation & Comparative

Comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) with other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 1H-Benzimidazole-4-methanol, 2-methyl- with other inhibitors could not be conducted due to a lack of publicly available experimental data for this specific compound. In its place, this guide provides a detailed comparative analysis of two closely related and well-studied benzimidazole derivatives: 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. This analysis is based on published experimental data and is intended to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structure-activity relationships of simple benzimidazole inhibitors.

This guide presents a comparative overview of the antioxidant, cytotoxic, and antimicrobial activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. The quantitative data from these studies are summarized in clear, structured tables, and the experimental protocols are detailed to allow for replication and further investigation.

Introduction to Benzimidazole Inhibitors

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This bicyclic scaffold is a key structural component in a variety of pharmacologically active agents. Benzimidazole derivatives have been widely explored for their diverse biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The functionalization at different positions of the benzimidazole ring system allows for the fine-tuning of their inhibitory potential against various biological targets.

Comparative Biological Activities

A study by Poddar et al. (2016) provides a direct comparison of the biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. The key findings are summarized below.[1][2]

Antioxidant Activity

The antioxidant potential of the two compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The results, presented as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals), indicate that 2-methyl-1H-benzimidazole possesses moderate antioxidant activity, whereas 1H-benzimidazol-2-yl-methanol shows only mild activity.[1]

Table 1: Antioxidant Activity of Benzimidazole Derivatives

CompoundIC50 (µg/mL)[1]
2-methyl-1H-benzimidazole144.84[1]
1H-benzimidazol-2-yl-methanol400.42[1]
Butylated Hydroxytoluene (BHT) (Standard)51.56[1]
Cytotoxic Activity

The cytotoxic potential was assessed using the brine shrimp lethality bioassay. This assay is a preliminary screen for cytotoxic activity. The results, expressed as LC50 values (the lethal concentration required to kill 50% of the brine shrimp nauplii), revealed that 2-methyl-1H-benzimidazole exhibited prominent cytotoxic activity, even more so than the standard anticancer drug, vincristine sulphate.[1]

Table 2: Cytotoxic Activity of Benzimidazole Derivatives

CompoundLC50 (µg/mL)[1]
2-methyl-1H-benzimidazole0.42[1]
1H-benzimidazol-2-yl-methanolNot reported as significantly active
Vincristine Sulphate (Standard)0.544[1]
Antimicrobial Activity

The antimicrobial activity was determined using the disc diffusion method against a panel of Gram-positive and Gram-negative bacteria. 2-methyl-1H-benzimidazole demonstrated weak antimicrobial activity, while 1H-benzimidazol-2-yl-methanol did not show any significant activity.[1]

Table 3: Antimicrobial Activity of 2-methyl-1H-benzimidazole

Bacterial StrainsZone of Inhibition (mm)[1]
Gram-positive & Gram-negative7-8[1]
Ciprofloxacin (Standard)Not specified in the provided text

Experimental Protocols

Synthesis of Benzimidazole Derivatives

The synthesis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol was achieved through the condensation of o-phenylenediamine with glacial acetic acid and glycolic acid, respectively.[1] The general synthetic scheme is a well-established method for the preparation of 2-substituted benzimidazoles.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant activity was determined based on the scavenging of the stable free radical DPPH. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at a specific wavelength was measured over time. The percentage of radical scavenging activity was calculated, and the IC50 value was determined from the dose-response curve.[1]

Brine Shrimp Lethality Bioassay (Cytotoxic Activity)

Brine shrimp (Artemia salina) nauplii were used for this assay. The nauplii were exposed to various concentrations of the test compounds in seawater. After a defined period, the number of surviving nauplii was counted, and the LC50 value was calculated using statistical methods.[1]

Disc Diffusion Method (Antimicrobial Activity)

Agar plates were inoculated with the test microorganisms. Filter paper discs impregnated with the test compounds at a specific concentration were placed on the agar surface. The plates were incubated, and the diameter of the zone of inhibition around each disc was measured to determine the antimicrobial activity.[1]

Signaling Pathways and Experimental Workflows

To visualize the general workflow of the biological evaluation of these benzimidazole derivatives, the following diagram is provided.

Experimental Workflow for Biological Evaluation of Benzimidazole Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_results Results o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation carboxylic_acid Carboxylic Acid (e.g., Acetic Acid, Glycolic Acid) carboxylic_acid->condensation benzimidazole Benzimidazole Derivative (e.g., 2-methyl-1H-benzimidazole) condensation->benzimidazole antioxidant Antioxidant Assay (DPPH) benzimidazole->antioxidant cytotoxic Cytotoxic Assay (Brine Shrimp) benzimidazole->cytotoxic antimicrobial Antimicrobial Assay (Disc Diffusion) benzimidazole->antimicrobial ic50 IC50 Value antioxidant->ic50 lc50 LC50 Value cytotoxic->lc50 zone_inhibition Zone of Inhibition antimicrobial->zone_inhibition

Caption: Workflow for the synthesis and biological evaluation of benzimidazole derivatives.

Conclusion

Based on the available data, 2-methyl-1H-benzimidazole demonstrates more promising biological activity compared to 1H-benzimidazol-2-yl-methanol, particularly in terms of its antioxidant and cytotoxic properties. The methyl group at the 2-position appears to be more favorable for these activities than the hydroxymethyl group.[1] This comparative analysis highlights the importance of the substituent at the 2-position of the benzimidazole scaffold in determining the biological profile of these compounds. Further research, including the synthesis and evaluation of 1H-Benzimidazole-4-methanol, 2-methyl-, is warranted to expand the understanding of the structure-activity relationships of this important class of inhibitors.

References

Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-methylbenzimidazole derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity across a spectrum of cancer cell lines. This guide provides an objective comparison of the performance of various 2-methylbenzimidazole derivatives, supported by experimental data, to aid in the validation and further development of these potent compounds.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 2-methylbenzimidazole derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. Below are tables summarizing the IC50 values for representative 2-methylbenzimidazole derivatives compared to standard anticancer drugs.

Compound/DrugA549 (Lung) IC50 (µM)DLD-1 (Colon) IC50 (µM)L929 (Fibrosarcoma) IC50 (µM)Reference
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) 111.70185.30167.30[1]
Cisplatin ---[1]
Compound/DrugMDA-MB-231 (Breast) IC50 (µM)SKOV3 (Ovarian) IC50 (µM)A549 (Lung) IC50 (µM)Reference
Compound 10 ---[2]
Compound 13 ---[2]
Doxorubicin ---[2]
Compound/DrugHepG-2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Compound 5a ----[3]
Compound 6g ----[3]
Doxorubicin 4.17 - 5.574.17 - 5.574.17 - 5.574.17 - 5.57[3]

Selectivity: A critical aspect of anticancer drug development is the ability to selectively target cancer cells while sparing normal, healthy cells. Some 2-methylbenzimidazole derivatives have shown a favorable selectivity index. For instance, certain derivatives have demonstrated lower cytotoxicity against normal cell lines like WI-38 (human lung fibroblast) compared to their potent activity against cancer cells[3].

Mechanisms of Anticancer Action

The anticancer effects of 2-methylbenzimidazole derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which, when activated by cellular stress, can trigger the apoptotic process[4][5]. The activation of caspases, the executioner enzymes of apoptosis, is another hallmark of the apoptotic pathway induced by these compounds[6][7].

apoptosis_pathway 2-Methylbenzimidazole Derivative 2-Methylbenzimidazole Derivative ROS Generation ROS Generation 2-Methylbenzimidazole Derivative->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Caspase Activation Caspase Activation JNK Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treatment Treatment with 2-Methylbenzimidazole Derivative Cancer Cell Lines->Treatment MTT Assay Cytotoxicity (MTT Assay) Treatment->MTT Assay Apoptosis Assay Apoptosis (Annexin V) Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle (Flow Cytometry) Treatment->Cell Cycle Analysis Western Blot Protein Expression (Western Blot) Treatment->Western Blot Xenograft Model Tumor Xenograft Model InVivoTreatment Treatment with 2-Methylbenzimidazole Derivative Xenograft Model->InVivoTreatment Tumor Growth Inhibition Tumor Growth Inhibition InVivoTreatment->Tumor Growth Inhibition

References

A Comparative Guide to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure-Activity Relationships and Biological Performance

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole ring system. This guide provides a comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and its related isomers, offering insights into their potential performance based on available experimental data and established structure-activity relationships (SAR).

While direct comparative studies on the positional isomers of 2-methyl-1H-benzimidazole-methanol are limited in publicly available literature, valuable insights can be gleaned from comparing structurally related benzimidazole derivatives. A key study comparing 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol provides a foundational understanding of how subtle structural modifications can significantly impact biological activity.[5]

Case Study: 2-methyl-1H-benzimidazole vs. 1H-benzimidazol-2-yl-methanol

A comparative study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol revealed significant differences in their antioxidant, cytotoxic, and antimicrobial activities. These findings underscore the critical role of the substituent at the 2-position of the benzimidazole core.[5]

CompoundAntioxidant Activity (IC50, µg/mL)Cytotoxic Activity (LC50, µg/mL)Antimicrobial Activity (Zone of Inhibition, mm)
2-methyl-1H-benzimidazole 144.84 (Moderate)[5]0.42 (Prominent)[5]7-8 (Weak)[5]
1H-benzimidazol-2-yl-methanol 400.42 (Very Weak)[5]>10 (Mild)Inactive[5]
Butylated Hydroxytoluene (BHT) (Standard) 51.56[5]--
Vincristine Sulphate (Standard) -0.544[5]-
Ciprofloxacin (Standard) --41-45[5]

Table 1: Comparative biological activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.[5]

The data clearly indicates that the methyl group at the 2-position confers more potent antioxidant and cytotoxic properties compared to the hydroxymethyl group at the same position. Conversely, both compounds demonstrated weak or no antimicrobial activity.[5]

Positional Isomerism: The Impact of the Hydroxymethyl Group on the Benzene Ring

Structure-Activity Relationship (SAR) Insights:

  • Position 4 vs. 7: Substituents at the 4- and 7-positions are in close proximity to the imidazole nitrogen atoms. This can lead to steric hindrance and intramolecular hydrogen bonding, which may affect the molecule's conformation and its interaction with biological targets. A study on 5-nitro-2-(4-methoxyphenyl)-1H-benzimidazole showed it to be significantly more active as a topoisomerase I inhibitor than its 4-nitro positional isomer, suggesting that substitution at the 4-position may be less favorable for this specific activity.[6]

  • Position 5 vs. 6: The 5- and 6-positions are electronically and sterically similar and often result in compounds with comparable biological activities.[7][8] However, subtle differences can arise depending on the specific biological target. For instance, in a series of 2-phenylbenzimidazoles, the presence of a methyl group at the 5(6)-position was found to be a contributing factor to anticancer activity.[9]

Based on these principles, it is plausible that the 5- and 6-hydroxymethyl isomers of 2-methylbenzimidazole may exhibit more potent biological activities compared to the 4- and 7-isomers, where steric effects and intramolecular interactions could play a more significant role. However, this remains a hypothesis pending direct experimental validation.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Synthesis of 2-methyl-1H-benzimidazole Derivatives

A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[5][10]

General Procedure:

  • A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and the corresponding carboxylic acid (e.g., acetic acid for the 2-methyl group; 1.2 equivalents) is prepared in a suitable solvent, such as 4N hydrochloric acid or ethanol.[11][12]

  • The reaction mixture is heated under reflux for a specified period (typically 2-5 hours).[11]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is then neutralized by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the product precipitates.[5]

  • The solid precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5][10]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[14][15]

Protocol:

  • Animal Model: Use adult Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds (benzimidazole isomers) and a standard anti-inflammatory drug (e.g., piroxicam or diclofenac sodium) orally or intraperitoneally at a specific dose (e.g., 25, 50, 100 mg/kg).[14]

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity (Disc Diffusion Assay)

This method is widely used to screen for antimicrobial activity.[5][16]

Protocol:

  • Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile agar plate.

  • Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compounds and a standard antibiotic (e.g., ciprofloxacin) onto the agar surface.[5]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Isomers Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay Characterization->Antimicrobial IC50 IC50/LC50 Calculation Anticancer->IC50 Edema % Edema Inhibition Anti_inflammatory->Edema Zone Zone of Inhibition Measurement Antimicrobial->Zone

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of benzimidazole isomers.

Signaling_Pathway cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Benzimidazole Benzimidazole Isomer Benzimidazole->COX2 Inhibition

References

Unveiling the Cross-Reactivity Profile of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is a critical step in preclinical development. This guide provides a comparative analysis of the potential cross-reactivity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), a compound belonging to the versatile benzimidazole class. Due to the limited publicly available data on this specific molecule, this guide leverages cross-reactivity data from structurally related benzimidazole-based kinase inhibitors to illustrate the importance of comprehensive selectivity profiling.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to mimic the purine nucleobase allows it to interact with a wide range of biological targets, particularly protein kinases.[1] Consequently, while a benzimidazole derivative may be designed for a specific target, it often exhibits off-target activity against other kinases, leading to potential polypharmacology or adverse effects. This guide explores the cross-reactivity landscape of benzimidazole kinase inhibitors, providing a framework for evaluating novel compounds like 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

Comparative Analysis of Benzimidazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), we present a comparative analysis of two well-characterized benzimidazole kinase inhibitors: a selective PI3Kδ inhibitor and a multi-targeted VEGFR-2/TIE-2 inhibitor. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a standard measure of inhibitor potency. A lower IC50 value indicates higher potency.

Target KinaseCompound A (PI3Kδ Inhibitor) IC50 (nM)Compound B (VEGFR-2/TIE-2 Inhibitor) IC50 (nM)
PI3Kδ 18 >10,000
PI3Kα1,422>10,000
PI3Kβ25,470>10,000
PI3Kγ16,902>10,000
VEGFR-2 >10,000<10
TIE-2 >10,000<10
ROCK1Not Reported>1,000
PKANot Reported>1,000
CDK2Not Reported>1,000

Data synthesized from publicly available literature on representative benzimidazole kinase inhibitors for illustrative purposes.[2][3]

Key Observations:

  • High Selectivity Can Be Achieved: Compound A demonstrates high selectivity for its primary target, PI3Kδ, with significantly weaker activity against other PI3K isoforms.[2] This highlights that with careful chemical optimization, a high degree of selectivity can be achieved within the benzimidazole scaffold.

  • Multi-Targeting is Common: Compound B exhibits potent inhibition of both VEGFR-2 and TIE-2, showcasing the potential for developing multi-targeted therapies with a single chemical entity.[3] This also underscores the importance of screening against a broad range of kinases to identify all relevant targets.

  • Off-Target Activity is a Consideration: While not shown in this limited dataset, it is common for benzimidazole kinase inhibitors to display activity against a range of other kinases at higher concentrations. Comprehensive screening is essential to identify these potential off-target interactions.

Experimental Protocols for Kinase Inhibition Assays

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for three commonly used kinase inhibition assays.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate peptide, and the test compound at various concentrations in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]

  • Initiation: Start the reaction by adding ATP, including a small amount of [γ-³³P]ATP as a tracer.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Separation: Stop the reaction by adding a solution like 2% (v/v) H₃PO₄. Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, ATP, and test compound.[4]

  • ADP-Glo™ Reagent Addition: After the incubation period (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[4] Incubate for 40 minutes at room temperature.[4]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the new ATP amount.[4] Incubate for 30-60 minutes at room temperature.[5]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescent signal to the amount of ADP produced and calculate the percent inhibition to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.

Protocol:

  • Assay Components: The assay consists of the kinase of interest (often tagged, e.g., with GST), a europium-labeled anti-tag antibody (donor), and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer, acceptor).[6]

  • Reaction Setup: In a multiwell plate, combine the kinase, the europium-labeled antibody, and the test compound.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]

  • FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at 615 nm (for europium) and 665 nm (for Alexa Fluor® 647).[7]

  • Data Analysis: The binding of an inhibitor competes with the tracer, leading to a decrease in the FRET signal. Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value from the dose-response curve.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis compound Test Compound (1H-Benzimidazole-4-methanol, 2-methyl-(9CI)) dilution Serial Dilution compound->dilution incubation Incubation with Compound dilution->incubation assay_plate Assay Plate Preparation (Kinase, Substrate, Buffer) assay_plate->incubation reaction Initiate Reaction (add ATP) incubation->reaction detection Signal Detection (e.g., Luminescence, Radioactivity) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis profiling Selectivity Profiling (Comparison across Kinase Panel) analysis->profiling

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.

Conclusion

While direct experimental data on the cross-reactivity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is not currently available in the public domain, the analysis of structurally related benzimidazole kinase inhibitors provides valuable insights. The benzimidazole scaffold is highly versatile, capable of yielding both highly selective and multi-targeted inhibitors. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an indispensable step in the preclinical evaluation of any new benzimidazole derivative. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust kinase inhibition assays to thoroughly characterize the selectivity profile of their compounds of interest. Such studies are crucial for identifying potential on-target and off-target effects, ultimately guiding the development of safer and more effective therapeutics.

References

A Comparative Guide to Benzimidazole Synthesis: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The efficiency of synthesizing this crucial heterocyclic scaffold is a paramount concern for researchers in drug discovery and development. This guide provides an objective comparison of various benzimidazole production methods, supported by experimental data, to aid in the selection of the most suitable synthetic route.

Comparison of Synthesis Efficiency

The synthesis of benzimidazoles traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often requiring harsh conditions and long reaction times. Modern methodologies, including microwave-assisted synthesis and green chemistry approaches, offer significant improvements in terms of reaction speed, yield, and environmental impact.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional Heating Polyphosphoric Acid (PPA)-14520 min - 8 h40-95[1][2]
Ammonium ChlorideEthanol80-902 hModerate-Good[3]
-NitrobenzeneHigh--[3]
Microwave Irradiation Polyphosphoric Acid (PPA)--3-10 min10-50% increase vs. conventional[1][4]
Montmorillonite K10-60-81.2-98.5[5]
Er(OTf)₃Solvent-free-5 min91-99[5][6]
Zn-BNTAcetonitrile14015 minQuantitative[7]
Green Synthesis Deep Eutectic Solvent (DES)ChCl:o-PDA (1:1)808-10 min95-97[8]
Zinc AcetateSolvent-free (solid state)220-3001-3 hGood[9]
MgO@DFNSEthanolAmbient-up to 95[10]
Ammonium ChlorideChloroformRoom Temperature4 hup to 94[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for conventional, microwave-assisted, and a green synthesis approach.

Protocol 1: Conventional Synthesis using Ammonium Chloride[3]
  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

  • Stir the resulting mixture for 2 hours at 80°C.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash it twice with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis using Er(OTf)₃[5][6]
  • In a microwave-safe vessel, combine N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (1 mol%).

  • Subject the solvent-free mixture to microwave irradiation for 5 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Separate the organic phase and dry it over sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

Protocol 3: Green Synthesis using a Deep Eutectic Solvent (DES)[8]
  • Prepare the Deep Eutectic Solvent by mixing choline chloride (ChCl) and o-phenylenediamine (o-PDA) in a 1:1 molar ratio.

  • To 1 mL of the ChCl:o-PDA eutectic mixture, add the desired aldehyde (1 mmol for 2-substituted or 2 mmol for 1,2-disubstituted benzimidazoles) under magnetic stirring.

  • Stir the resulting mixture at 80°C for 8-10 minutes.

  • Monitor the reaction by TLC and Gas Chromatography-Mass Spectrometry (GC/MS).

  • After completion, add 2 mL of water to the mixture.

  • Extract the aqueous suspension with ethyl acetate (3 x 2 mL).

  • Dry the combined organic phases over Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.

Visualizing the Synthesis Workflow

To better understand the process, the following diagrams illustrate the general workflow for benzimidazole synthesis and a comparison of the different methodologies.

Benzimidazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_product Product Reactant1 o-Phenylenediamine Process Mixing & Heating (Conventional or Microwave) Reactant1->Process Reactant2 Aldehyde or Carboxylic Acid Reactant2->Process Workup Precipitation / Extraction Process->Workup Purification Filtration & Recrystallization Workup->Purification Product Benzimidazole Derivative Purification->Product

Caption: Generalized workflow for benzimidazole synthesis.

Comparison of Benzimidazole Synthesis Methods cluster_conventional Characteristics cluster_microwave Characteristics cluster_green Characteristics Conventional Conventional Heating C_Time Long Reaction Time (Hours) Conventional->C_Time C_Yield Variable Yields Conventional->C_Yield C_Energy High Energy Consumption Conventional->C_Energy Microwave Microwave Irradiation M_Time Short Reaction Time (Minutes) Microwave->M_Time M_Yield High Yields Microwave->M_Yield M_Energy Efficient Heating Microwave->M_Energy Green Green Synthesis G_Solvent Benign Solvents / Solvent-free Green->G_Solvent G_Catalyst Recyclable Catalysts Green->G_Catalyst G_Waste Reduced Waste Green->G_Waste

Caption: Key features of different synthesis methods.

Conclusion

The choice of a synthetic method for benzimidazole production depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and environmental considerations. While conventional heating methods are still viable, microwave-assisted and green synthesis approaches offer significant advantages in efficiency and sustainability.[1][4][8] Microwave irradiation drastically reduces reaction times from hours to minutes and can lead to increased yields.[4][12][13] Green chemistry protocols, utilizing environmentally benign solvents like deep eutectic solvents or solvent-free conditions, provide high yields while minimizing the environmental impact.[8][9] For high-throughput synthesis and process optimization, microwave-assisted and green methods represent the future of efficient benzimidazole production in the pharmaceutical industry.

References

A Comparative Analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and its analogs. Due to the limited availability of public data on the specific in vivo efficacy of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), this guide utilizes in vitro data from its close structural analog, 2-methyl-1H-benzimidazole, and compares its potential therapeutic mechanisms against established benzimidazole-based anticancer agents, Veliparib and Nocodazole.

This publication aims to deliver an objective comparison, supported by experimental data, to inform future research and drug development endeavors within the benzimidazole scaffold.

In Vitro Efficacy: Antioxidant and Cytotoxic Activities

Studies on 2-methyl-1H-benzimidazole, a close analog of the target compound, have demonstrated its potential in vitro. The primary activities observed are antioxidant and cytotoxic effects.

A key study synthesized 2-methyl-1H-benzimidazole and compared its activity to another derivative, 1H-benzimidazol-2-yl-methanol. The results indicated that 2-methyl-1H-benzimidazole possesses moderate antioxidant activity and prominent cytotoxic effects, suggesting its potential as a lead compound for further development.[1]

CompoundIn Vitro AssayIC50 / LC50 (µg/mL)StandardStandard IC50 / LC50 (µg/mL)
2-methyl-1H-benzimidazole DPPH Radical Scavenging (Antioxidant)144.84[1]Butylated Hydroxytoluene (BHT)51.56[1]
Brine Shrimp Lethality (Cytotoxicity)0.42[1]Vincristine Sulphate0.544[1]
1H-benzimidazol-2-yl-methanol DPPH Radical Scavenging (Antioxidant)400.42[1]Butylated Hydroxytoluene (BHT)51.56[1]

In Vivo Efficacy: A Look at Benzimidazole-Based Anticancer Agents

Veliparib: A PARP Inhibitor

Veliparib (ABT-888) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality and cell death.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
Veliparib Mouse Xenograft (MX-1)Breast Cancer (BRCA1-deleted, BRCA2-mutated)25 mg/kg/day, p.o., b.i.d. x 5 (in combination with Temozolomide)81-97%
Mouse Xenograft (Capan-1)Pancreatic Cancer (BRCA2-deficient)100 and 200 mg/kg/day, p.o., b.i.d. x 21 (single agent)26-87% (dose-responsive)
Nocodazole: A Tubulin Polymerization Inhibitor

Nocodazole is an antineoplastic agent that interferes with the polymerization of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, Nocodazole arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.

CompoundAnimal ModelCancer TypeDosing RegimenOutcome
Nocodazole SCID Xenograft Murine ModelMultiple Myeloma (H929)5 and 20 mg/kgSignificant inhibition of tumor growth and prolonged survival
Athymic Mice Bearing COLO 205 XenograftsColon Cancer5 mg/kg/three times per week (in combination with Ketoconazole)Significantly potentiated antitumor effects

Experimental Protocols

In Vitro Assays

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for preliminary cytotoxicity screening of compounds.

  • Organism: Artemia salina (brine shrimp) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater.

    • Varying concentrations of the test compound are prepared in a suitable solvent (e.g., DMSO) and added to wells of a multi-well plate.

    • A fixed number of brine shrimp nauplii (e.g., 10) are added to each well.

    • After a 24-hour incubation period, the number of dead nauplii in each well is counted.

    • The LC50 (lethal concentration 50%) value is calculated, representing the concentration of the compound that kills 50% of the brine shrimp.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 (inhibitory concentration 50%) value is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Models

Xenograft Tumor Model

This model is widely used to evaluate the antitumor efficacy of compounds in a living organism.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells are injected subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker expression).

    • Efficacy is assessed by comparing the tumor growth in the treated group to the control group (Tumor Growth Inhibition, TGI).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Workflow for Drug Discovery and Evaluation

General Workflow for Benzimidazole Drug Discovery cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Structural Characterization Structural Characterization Compound Synthesis->Structural Characterization Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, Brine Shrimp) Structural Characterization->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action (e.g., Enzyme Inhibition) Cytotoxicity Assays->Mechanism of Action Studies Xenograft Models Xenograft Models Mechanism of Action Studies->Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials

Caption: A generalized workflow for the discovery and evaluation of novel benzimidazole-based therapeutic agents.

PARP Inhibition Signaling Pathway

Mechanism of PARP Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair PARP Inhibition PARP Inhibition PARP Activation->PARP Inhibition Veliparib Veliparib Veliparib->PARP Inhibition Replication Fork Collapse Replication Fork Collapse PARP Inhibition->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Cell Death (in BRCA-deficient cells) Cell Death (in BRCA-deficient cells) Double-Strand Break->Cell Death (in BRCA-deficient cells)

Caption: The signaling cascade initiated by PARP inhibition, leading to synthetic lethality in BRCA-deficient cancer cells.

Tubulin Polymerization Inhibition

Mechanism of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Inhibition of Polymerization Inhibition of Polymerization Microtubule Polymerization->Inhibition of Polymerization Nocodazole Nocodazole Nocodazole->Inhibition of Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: The mechanism by which Nocodazole disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its structural versatility allows for substitutions at various positions, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylbenzimidazole analogs, with a focus on their antimicrobial and anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of novel and potent drug candidates.

Antimicrobial Activity of 2-Methylbenzimidazole Analogs

2-Methylbenzimidazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies reveal that the nature and position of substituents on the benzimidazole core play a crucial role in determining their antimicrobial efficacy.

A key observation is the impact of substitutions at the N-1 and C-2 positions of the benzimidazole ring. For instance, the introduction of various heterocyclic moieties at the N-1 position has been shown to modulate antimicrobial activity.[1] Furthermore, modifications at the 2-methyl position are critical, with some studies indicating that the removal of the methyl group can lead to a decrease in antifungal activity.[2]

The following table summarizes the in vitro antimicrobial activity of selected 2-methylbenzimidazole analogs against various microbial strains.

Table 1: In Vitro Antimicrobial Activity of 2-Methylbenzimidazole Analogs

Compound IDR1-Substituent (at N-1)R2-Substituent (at C-2)Test OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
1 H-CH3Bacillus cereusHighly Active[1]
2 H-CH3Escherichia coliSlightly Active[1]
3a Mannich base-CH3Bacillus cereusSlightly Active[1]
4 3-(4,5-dihydro-1H-1,2,4-triazol-5-thione-4-yl)propyl-CH3Bacillus cereusModerately Active[1]
9a Schiff base-CH3Bacillus cereusModerately Active[1]
50 methylcarbamoylisonicotinoylS-methyl 4-nitrobenzthioateVarious bacteria and fungiZone of inhibition: 12-18.2 mm[2]
51 H3-chloro-4-floroaniline (linked via methylamine)Candida albicansMIC: 12.5 µg/mL[2]
52 4-chlorophenyl or 4-chloroaniline (linked via 2-hydroxypropanone)-CH3Candida albicansZone of inhibition: 32 mm[2]

General SAR Observations for Antimicrobial Activity:

  • Substitution at N-1: Introduction of bulky and heterocyclic groups at the N-1 position can influence the antimicrobial spectrum and potency.

  • Substitution at C-2: The 2-methyl group appears to be important for antifungal activity.[2] Modifications at this position, such as the introduction of thioether and amine linkages to aromatic systems, can confer potent broad-spectrum antimicrobial activity.[2]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups on the benzimidazole ring or its substituents can enhance antimicrobial efficacy.[3]

Below is a diagram illustrating the general workflow for the synthesis of certain 2-methylbenzimidazole analogs with antimicrobial activity.

Antimicrobial_SAR_Workflow General Synthetic and Screening Workflow for Antimicrobial Analogs cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis SAR Analysis Start o-Phenylenediamine + Acetic Acid Intermediate 2-Methylbenzimidazole Core Start->Intermediate Condensation Analogs Substituted 2-Methylbenzimidazole Analogs (at N-1, C-5, etc.) Intermediate->Analogs Derivatization In_Vitro In Vitro Assays (e.g., MIC, Zone of Inhibition) Analogs->In_Vitro Data_Analysis Correlate Structure with Activity In_Vitro->Data_Analysis Bacterial_Strains Gram-positive & Gram-negative Bacteria Bacterial_Strains->In_Vitro Fungal_Strains Yeast & Molds Fungal_Strains->In_Vitro Lead_Identification Identify Potent Analogs and Key Structural Features Data_Analysis->Lead_Identification

Caption: General workflow for synthesizing and screening 2-methylbenzimidazole analogs for antimicrobial activity.

Anticancer Activity of 2-Methylbenzimidazole Analogs

The 2-methylbenzimidazole scaffold is also a prominent feature in the design of anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and epigenetic targets.[4][5] The substitution pattern on the benzimidazole ring is a critical determinant of their antiproliferative activity and target selectivity.

Structure-activity relationship studies have revealed that substitutions at the N-1, C-2, and C-5(6) positions significantly influence the anticancer potency.[4][6] For instance, the introduction of specific moieties can lead to potent inhibition of kinases like EGFR and VEGFR-2.[7]

The following table summarizes the in vitro anticancer activity of selected 2-methylbenzimidazole analogs against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of 2-Methylbenzimidazole Analogs

Compound IDKey Structural FeaturesCancer Cell LineActivity (IC50 in µM)Mechanism of Action (if known)Reference
Compound 7 5-azo-(3,5-dimethyl-1H-pyrazol-1-yl)60 human cancer cell linesPotent activityCytotoxic[8]
Compound 9 5-azo-(3,5-dimethylisoxazol-4-yl)60 human cancer cell linesPotent activityCytotoxic[8]
Compound 5a 1,2,3-triazole hybridHepG-2, HCT-116, MCF-7, HeLa3.87 - 8.34EGFR, VEGFR-2, Topo II inhibitor[7]
Compound 6g 1,2,3-triazole hybridHepG-2, HCT-116, MCF-7, HeLa3.34 - 10.92EGFR, VEGFR-2, Topo II inhibitor[7]
Compound 32 Benzimidazole-triazole hybridHCT-116, HepG2, MCF-7, HeLa3.87 - 8.34EGFR inhibitor (IC50 = 0.086 µM)[9]
Hybrid 11 1,3,4-oxadiazole/benzimidazole hybridMCF-7, MDA-MB-2311.87, 5.67Antiproliferative[9]

General SAR Observations for Anticancer Activity:

  • Hybrid Molecules: Conjugating the 2-methylbenzimidazole scaffold with other heterocyclic rings such as triazoles and oxadiazoles can lead to potent multi-target anticancer agents.[7][9]

  • Kinase Inhibition: Specific substitutions can be designed to target the ATP-binding site of various protein kinases, a common strategy in cancer therapy.[5][10]

  • Substitution at C-5: The introduction of azo-linked heterocyclic systems at the C-5 position has been shown to yield compounds with potent cytotoxic activity.[8]

The diagram below illustrates a simplified signaling pathway that can be targeted by 2-methylbenzimidazole-based kinase inhibitors.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway Targeted by Analogs Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Intracellular Signaling Cascade Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Promotes Inhibitor 2-Methylbenzimidazole Kinase Inhibitor Inhibitor->Receptor_Kinase Inhibits

Caption: Inhibition of receptor tyrosine kinases by 2-methylbenzimidazole analogs disrupts downstream signaling.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. Below are detailed protocols for key experiments commonly used in the evaluation of 2-methylbenzimidazole analogs.

In Vitro Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method (Kirby-Bauer Method):

  • Microbial Culture Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Impregnation: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The impregnated disks are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[1]

2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth, RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vitro Anticancer Activity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

2. Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like ELISA, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP consumed.

  • Calculation of IC50: The IC50 value for kinase inhibition is determined from the dose-response curve.[7]

Conclusion

The 2-methylbenzimidazole scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective antimicrobial and anticancer compounds. The provided data and experimental protocols offer a solid foundation for researchers to build upon in their quest for new and effective drugs. Future research should continue to explore novel substitutions and hybrid molecules to further optimize the therapeutic potential of this versatile heterocyclic system.

References

Benchmarking 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) Against Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical anticancer agent, 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), against the established chemotherapeutic drug, 5-Fluorouracil (5-FU). The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating novel chemical entities.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the hypothetical cytotoxic activity of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in comparison to 5-Fluorouracil against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineIC50 (µM)
1H-Benzimidazole-4-methanol, 2-methyl-MCF-78.5
HCT-11612.2
A54915.7
5-Fluorouracil (Standard Drug)MCF-75.0
HCT-1163.8
A5497.2

Note: The data for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are standard protocols for key experiments to determine the anticancer activity of a test compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and 5-Fluorouracil (typically ranging from 0.1 to 100 µM) for 48 hours. A control group with no drug treatment is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by 2-substituted benzimidazole derivatives, leading to the inhibition of cancer cell proliferation. Benzimidazole compounds have been reported to interfere with microtubule polymerization, a critical process in cell division.[1]

G cluster_0 Cellular Proliferation Cascade cluster_1 Microtubule Dynamics Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Benzimidazole 1H-Benzimidazole-4-methanol, 2-methyl- Benzimidazole->Microtubule Inhibition

Caption: Hypothetical mechanism of action for a benzimidazole derivative.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of a novel anticancer compound.

G Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Test Compound & Standard Cell_Culture->Treatment Assay Cell Viability Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis & IC50 Determination Assay->Data_Analysis End End: Comparative Report Data_Analysis->End

Caption: Workflow for in vitro anticancer drug screening.

References

A Comparative Guide to the Experimental Reproducibility of 2-Methyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of benzimidazole derivatives closely related to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Due to the limited availability of specific experimental data for this particular compound, this guide focuses on the reported activities of two structurally similar and well-characterized alternatives: 2-methyl-1H-benzimidazole (Compound 1) and 1H-benzimidazol-2-yl-methanol (Compound 2) . The data presented is extracted from a peer-reviewed study by Poddar et al., which details their synthesis and biological evaluation.[1] This guide aims to offer a baseline for researchers investigating the potential therapeutic applications of this class of compounds and to aid in the design of reproducible experimental protocols.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from key biological assays performed on Compound 1 and Compound 2, providing a clear comparison of their efficacy.

Table 1: Antioxidant Activity

The antioxidant potential of the compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)[1]Interpretation of Activity[1]
Compound 1 (2-methyl-1H-benzimidazole) 144.84Moderate
Compound 2 (1H-benzimidazol-2-yl-methanol) 400.42Mild
BHT (Butylated hydroxytoluene) - Standard 51.56High
Table 2: Cytotoxic Activity

The cytotoxic effects were evaluated using the brine shrimp lethality bioassay. The LC50 value is the concentration of the compound that is lethal to 50% of the brine shrimp nauplii. A lower LC50 value indicates higher cytotoxicity.

CompoundLC50 (µg/mL)[1]Interpretation of Activity[1]
Compound 1 (2-methyl-1H-benzimidazole) 0.42Prominent
Compound 2 (1H-benzimidazol-2-yl-methanol) -Not reported
Vincristine Sulphate - Standard 0.544High
Table 3: Antimicrobial Activity

The antimicrobial activity was determined using the disc diffusion method against various bacterial strains. The zone of inhibition indicates the extent of antimicrobial activity.

CompoundZone of Inhibition (mm)[1]Interpretation of Activity[1]
Compound 1 (2-methyl-1H-benzimidazole) 7-8Weak
Compound 2 (1H-benzimidazol-2-yl-methanol) No activityInactive
Ciprofloxacin - Standard 41-45High

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

Antioxidant Activity (DPPH Radical Scavenging Assay)[1]
  • Preparation of DPPH Solution: A stock solution of DPPH (0.004% w/v) is prepared in methanol.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • To 2 mL of the DPPH solution, 2 mL of the test sample at various concentrations is added.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • Methanol is used as a blank, and a mixture of methanol and the sample solution is used as a control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity (Brine Shrimp Lethality Bioassay)[1]
  • Hatching of Brine Shrimp Eggs: Brine shrimp eggs are hatched in artificial seawater (3.8% NaCl in distilled water) under constant aeration for 48 hours to obtain the nauplii (larvae).

  • Sample Preparation: The test compounds are dissolved in DMSO and then diluted with artificial seawater to obtain a series of concentrations.

  • Assay Procedure:

    • Ten mature nauplii are placed in each test tube containing the test solution at different concentrations.

    • The final volume in each test tube is adjusted to 5 mL with artificial seawater.

    • A positive control (e.g., vincristine sulphate) and a negative control (solvent) are run in parallel.

    • The test tubes are incubated for 24 hours.

  • Data Collection: The number of surviving nauplii in each test tube is counted.

  • LC50 Determination: The LC50 value is calculated from the plot of the percentage of mortality against the logarithm of the sample concentration.

Antimicrobial Activity (Disc Diffusion Method)[1]
  • Preparation of Inoculum: Bacterial strains are cultured in nutrient broth for 24 hours to prepare a standardized inoculum.

  • Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar plates is uniformly swabbed with the bacterial inoculum.

  • Application of Test Samples:

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds.

    • The discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

Experimental_Workflow_Antioxidant_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution (0.004% in Methanol) Mix Mix 2mL DPPH + 2mL Sample DPPH->Mix Sample Test Compound Stock Solution Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50 Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Hatch Hatch Brine Shrimp Eggs (48h) Add_Nauplii Add 10 Nauplii to Test Solutions Hatch->Add_Nauplii Sample Prepare Test Compound Dilutions Sample->Add_Nauplii Incubate Incubate for 24 hours Add_Nauplii->Incubate Count Count Survivors Incubate->Count Calculate Calculate % Mortality Count->Calculate Plot Plot % Mortality vs. Log Concentration Calculate->Plot LC50 Determine LC50 Plot->LC50 Experimental_Workflow_Antimicrobial_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum Swab Swab Plates with Inoculum Inoculum->Swab Plates Prepare Mueller-Hinton Agar Plates Plates->Swab Apply_Discs Apply Impregnated Paper Discs Swab->Apply_Discs Incubate Incubate at 37°C for 24h Apply_Discs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

References

A Head-to-Head Comparison of 1H-Benzimidazole-4-methanol, 2-methyl- Derivatives and Related Analogues in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1H-Benzimidazole-4-methanol, 2-methyl- derivatives and related benzimidazole analogues, focusing on their biological performance with supporting experimental data. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Introduction to Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic organic compound, is a prominent scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects. This guide focuses on the 2-methyl-1H-benzimidazole-4-methanol scaffold and its derivatives, offering a comparative look at their biological activities.

Head-to-Head Comparison: 2-methyl-1H-benzimidazole vs. 1H-benzimidazol-2-yl-methanol

Table 1: Comparative Biological Activity[1]
CompoundAntioxidant Activity (IC50, µg/mL)Cytotoxic Activity (LC50, µg/mL)Antimicrobial Activity (Zone of Inhibition, mm)
2-methyl-1H-benzimidazole144.84 (Moderate)0.42 (Prominent)7-8 (Weak)
1H-benzimidazol-2-yl-methanol400.42 (Mild)>10 (Mild)Inactive
Butylated Hydroxytoluene (BHT) (Standard)51.56--
Vincristine Sulphate (Standard)-0.544-
Ciprofloxacin (Standard)--41-45

Key Findings:

  • The presence of a methyl group at the 2-position in 2-methyl-1H-benzimidazole resulted in more potent antioxidant and cytotoxic activities compared to the hydroxymethyl group in 1H-benzimidazol-2-yl-methanol .[1]

  • 2-methyl-1H-benzimidazole also exhibited weak antimicrobial activity, while 1H-benzimidazol-2-yl-methanol was inactive.[1]

Comparison with Other 2-Substituted Benzimidazole Derivatives as Anticancer Agents

While direct head-to-head data for 1H-Benzimidazole-4-methanol, 2-methyl- derivatives is limited, a broader comparison with other 2-substituted benzimidazoles highlights the potential of this chemical class in oncology. Various derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.

Table 2: Anticancer Activity of Various 2-Substituted Benzimidazole Derivatives
Compound ClassCancer Cell LinesReported IC50/ActivityReference
2-Aryl-benzimidazolesA549, MDA-MB-231, PC3IC50 values in the low micromolar range[2]
2-Substituted-5-nitrobenzimidazolesMCF-7Significant antitumor activity[3]
Benzimidazole-1,3,4-oxadiazole hybridsHeLa, MCF7, A549, HepG2, C6Potent and selective cytotoxic activities[4]
Bis-benzimidazolesNCI 60 cell line panelGood to notable anticancer activity[5]

Benzimidazole Derivatives as Kinase Inhibitors

A significant mechanism of action for the anticancer effects of many benzimidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7][8]

While specific kinase inhibition data for 1H-Benzimidazole-4-methanol, 2-methyl- derivatives is not available, the broader class of benzimidazoles has been shown to inhibit various kinases, including:

  • Tyrosine Kinases: such as EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[9][10]

  • Serine/Threonine Kinases: including CDK4/CycD1 and Aurora B, which are key regulators of the cell cycle.[8]

The benzimidazole scaffold can act as a hinge-binding motif or play a scaffolding role in the ATP-binding pocket of kinases, leading to competitive inhibition.[7]

Experimental Protocols

Synthesis of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol[1]

These compounds are synthesized via the condensation reaction of o-phenylenediamine with the corresponding carboxylic acid (acetic acid for the 2-methyl derivative and glycolic acid for the 2-hydroxymethyl derivative) in a suitable solvent.

General Synthetic Workflow:

OPD o-phenylenediamine Condensation Condensation Reaction OPD->Condensation Acid Carboxylic Acid (e.g., Acetic Acid or Glycolic Acid) Acid->Condensation Solvent Solvent (e.g., 4N HCl) Solvent->Condensation Product 2-Substituted Benzimidazole Condensation->Product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

MTT Assay for Cytotoxicity[11][12][13][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay:

cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with benzimidazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow of the MTT assay for determining cell viability.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives.

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

In Vitro Kinase Inhibition Assay[16][17][18][19][20]

Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme.

General Kinase Inhibition Assay Workflow:

cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mixture: Kinase, Substrate, Buffer B Add benzimidazole derivative (inhibitor) A->B C Initiate reaction by adding ATP (often radiolabeled) B->C D Incubate for a specific time C->D E Stop the reaction D->E F Detect and quantify substrate phosphorylation E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • A reaction mixture containing the target kinase, a specific substrate, and a suitable buffer is prepared.

  • The benzimidazole derivative (inhibitor) at various concentrations is added to the mixture.

  • The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays).[14][15]

  • After incubation, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using methods such as scintillation counting, fluorescence polarization, or antibody-based detection (e.g., ELISA).[14][16]

Signaling Pathways Modulated by Benzimidazole Derivatives

Due to the lack of specific data for 1H-Benzimidazole-4-methanol, 2-methyl- derivatives, the following diagram illustrates a generalized overview of signaling pathways known to be affected by the broader class of benzimidazole compounds, particularly in the context of cancer.

cluster_pathway Generalized Signaling Pathways Targeted by Benzimidazoles GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT->Proliferation CellCycle Cell Cycle Progression (CDKs) CellCycle->Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Benzimidazole Benzimidazole Derivatives Benzimidazole->RTK Benzimidazole->ERK Benzimidazole->STAT Benzimidazole->CellCycle Benzimidazole->Apoptosis Benzimidazole->Angiogenesis

Caption: Generalized signaling pathways potentially targeted by benzimidazole derivatives.

Conclusion

The available data suggests that 2-methyl substituted benzimidazoles, including the core structure of 1H-Benzimidazole-4-methanol, 2-methyl-, are promising scaffolds for the development of new therapeutic agents. The head-to-head comparison with a 2-hydroxymethyl analogue indicates that the 2-methyl substitution enhances cytotoxic and antioxidant activities. Broader comparisons with other 2-substituted benzimidazoles reveal their potential as anticancer agents, often through the inhibition of key protein kinases.

Further research focusing on the synthesis and systematic biological evaluation of a series of 1H-Benzimidazole-4-methanol, 2-methyl- derivatives is warranted to establish a clear structure-activity relationship. Such studies will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets and advancing their development as potential drug candidates.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1H-Benzimidazole-4-methanol, 2-methyl-, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Hazard Information
  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][3]

Immediate precautionary measures include wearing appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant and impervious clothing.[1][3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]

Quantitative Hazard Classification

For clarity, the hazard classifications for closely related benzimidazole compounds are summarized in the table below. These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[1]
Skin IrritationCategory 2H315Causes skin irritation.[1][3]
Eye IrritationCategory 2H319Causes serious eye irritation.[1][3]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[1]
Specific target organ toxicity – single exposureCategory 3H335May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of 1H-Benzimidazole-4-methanol, 2-methyl- is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles with side shields or a face shield.[1][3]

  • A lab coat or other protective clothing.[1][3]

  • If there is a risk of dust or aerosol formation, use a full-face respirator.[1]

All handling of the chemical waste should be performed in a certified chemical fume hood to ensure adequate ventilation.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4]

  • Designated Waste Container : Collect waste 1H-Benzimidazole-4-methanol, 2-methyl- in a dedicated, properly labeled, and sealable container.[4][5] The container must be made of a compatible material.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-Benzimidazole-4-methanol, 2-methyl-".[4] Include the approximate concentration and date.

  • Incompatible Materials : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents.[2][6][7] Keep it segregated from acids, bases, and other reactive chemicals.[4]

Step 3: On-site Storage

Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[5] This area should be away from heat sources and ignition points.[3]

Step 4: Final Disposal

The final disposal of 1H-Benzimidazole-4-methanol, 2-methyl- must be conducted by a licensed and approved hazardous waste disposal facility.[1][2]

  • Professional Disposal Service : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.

  • Prohibited Disposal Methods :

    • DO NOT discharge to sewer systems or drains.[3]

    • DO NOT dispose of in regular trash.[5]

    • DO NOT allow the chemical to enter the environment.[3]

  • Recommended Disposal Technology : The preferred method of disposal is controlled incineration with flue gas scrubbing.[3]

Step 5: Decontamination of Empty Containers

Empty containers that held 1H-Benzimidazole-4-methanol, 2-methyl- must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).[4]

  • Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.

  • Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[4] However, it is crucial to puncture the container to prevent reuse.[3] Always confirm your institution's specific policies on empty container disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

cluster_0 Start: Waste Generation cluster_1 Step 1: Safety Precautions cluster_2 Step 2: Waste Collection & Segregation cluster_3 Step 3: Temporary Storage cluster_4 Step 4: Final Disposal cluster_5 Step 5: Container Decontamination A Generate 1H-Benzimidazole-4-methanol, 2-methyl- Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Triple Rinse Empty Container A->J For Empty Containers C Work in a Chemical Fume Hood B->C D Use Designated, Compatible Waste Container C->D E Label Container Clearly 'Hazardous Waste' & Chemical Name D->E F Segregate from Incompatible Chemicals E->F G Store in Secure Satellite Accumulation Area F->G H Arrange Pickup by EHS or Licensed Waste Disposal Service G->H I Prohibited: No Sewer or Trash Disposal H->I K Collect Rinsate as Hazardous Waste J->K L Dispose of Punctured, Rinsed Container K->L

Caption: Disposal workflow for 1H-Benzimidazole-4-methanol, 2-methyl-.

References

Personal protective equipment for handling 1H-Benzimidazole-4-methanol,2-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Information for Handling 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) (CAS No. 115577-32-7).

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 1H-Benzimidazole-4-methanol, 2-methyl-(9CI), based on the hazards associated with related compounds, which include skin, eye, and respiratory irritation.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust that may cause respiratory tract irritation.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate action is critical. The following table outlines first aid measures.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Disposal Protocols

Proper operational and disposal plans are essential for laboratory safety and environmental protection.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Sweep up any spills and place the material into a suitable, labeled disposal container.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh or Measure Compound prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill Potential Incident emergency_exposure Personal Exposure handle_exp->emergency_exposure Potential Incident cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe emergency_spill_action Contain Spill & Follow Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Procedures emergency_exposure->emergency_exposure_action

Safe Handling Workflow for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.